Ketoconazole
説明
Historical Trajectories and Evolving Scientific Perspectives on Ketoconazole
The history of ketoconazole in academic research is closely tied to the broader development of antifungal agents. Before the 1940s, treatment options for systemic fungal infections were limited. The advent of polyene antifungals marked a significant advancement, but their use was often associated with considerable side effects. nih.gov The continued search for less toxic alternatives led to the discovery of the azole class of antifungals, with ketoconazole emerging as a pioneering compound. nih.gov
Ketoconazole was discovered in 1976 at Janssen Pharmaceuticals and introduced in the United States in July 1981. wikipedia.org For nearly a decade following its introduction, it was a primary systemic antifungal available for treating both systemic and superficial mycoses. nih.govnih.gov This marked a pivotal moment in the treatment of fungal infections, offering an orally active option where previously only intravenous or less effective topical treatments existed for certain conditions. ajpsonline.com
Early research focused heavily on its antifungal mechanism. It was established that ketoconazole primarily acts by inhibiting fungal sterol 14α-demethylase (Erg11 or CYP51), a cytochrome P450 enzyme crucial for the conversion of lanosterol (B1674476) to ergosterol (B1671047). ijfmr.comresearchgate.netdrugbank.com Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane structure and function, ultimately inhibiting fungal growth. researchgate.netdrugbank.com This understanding of its molecular target was a significant research finding that paved the way for the development of subsequent azole antifungals.
Over time, scientific perspectives on ketoconazole evolved as research uncovered additional aspects of its activity and limitations. While initially a mainstay for systemic infections, its use in this capacity has been largely superseded by newer triazole antifungals like fluconazole (B54011) and itraconazole (B105839) due to their improved safety profiles and pharmacokinetic properties. nih.govwikipedia.org However, research into topical formulations of ketoconazole continued, demonstrating its efficacy and relative safety for superficial fungal infections and Malassezia-related conditions like seborrheic dermatitis and pityriasis versicolor. nih.govresearchgate.netnih.gov
Further research revealed that ketoconazole also possesses inhibitory effects on certain mammalian cytochrome P450 enzymes, particularly those involved in steroidogenesis, such as 17α-hydroxylase and 17,20-lyase. wikipedia.org This finding opened new avenues of research into its potential use in conditions involving hormone excess, such as Cushing's syndrome, and even in the context of androgen-dependent prostate cancer, by reducing systemic androgen levels. wikipedia.orgnih.gov
Recent academic research continues to explore novel aspects of ketoconazole, including its potential as an efflux pump inhibitor in multidrug-resistant bacteria like Staphylococcus aureus, suggesting a broader spectrum of activity beyond its classical antifungal role. dovepress.com Studies are also investigating crystal engineering and novel formulations, such as emulgels and nanoparticles, to enhance its solubility, dissolution rate, and skin penetration for improved topical delivery. mdpi.comresearchgate.netnih.govacs.org
Interdisciplinary Research Significance of Ketoconazole
The study of ketoconazole holds significant interdisciplinary research significance, bridging chemistry, biology, pharmacology, and materials science.
From a chemical perspective, research focuses on its synthesis, structural analysis, and the relationship between its chemical structure and biological activity. Its chiral nature and the presence of multiple functional groups present interesting challenges and opportunities for chemical modification and analysis. ijfmr.comguidetomalariapharmacology.org Studies on its solubility and stability in various solvents are crucial for formulation development. drugbank.commdpi.comfishersci.ca
Biologically, ketoconazole is a valuable tool for studying fungal biology, particularly ergosterol biosynthesis and the function of cytochrome P450 enzymes in fungi. Research into its interaction with fungal sterol 14α-demethylase provides insights into fungal metabolism and potential targets for new antifungal agents. ijfmr.comresearchgate.netdrugbank.com Furthermore, its effects on mammalian enzymes contribute to research in endocrinology and steroid metabolism. wikipedia.orgnih.gov Its newly explored activity as an efflux pump inhibitor highlights its relevance in the study of bacterial resistance mechanisms. dovepress.com
Pharmacological research on ketoconazole encompasses studies on its mechanism of action, pharmacokinetics (absorption, distribution, metabolism, and excretion), and pharmacodynamics. drugbank.comnih.govacs.org Understanding its interactions with various biological targets and its metabolic fate is critical for assessing its therapeutic potential and limitations.
Materials science and pharmaceutical research play a crucial role in developing improved formulations of ketoconazole. Given its poor aqueous solubility, research in this area focuses on techniques like crystal engineering, nanoparticle formulation, and emulgels to enhance its dissolution rate, bioavailability, and targeted delivery, particularly for topical applications. mdpi.comresearchgate.netnih.govacs.org These studies often involve techniques such as X-ray diffraction, microscopy, and in vitro/ex vivo permeation studies. mdpi.comresearchgate.netacs.org
The interdisciplinary nature of ketoconazole research is further exemplified by studies investigating its potential in treating conditions like cutaneous leishmaniasis, which involves parasitology and immunology in addition to pharmacology. scirp.org Addressing challenges related to drug resistance also necessitates collaboration between microbiologists, geneticists, and pharmacologists. dovepress.com
The complex challenges associated with drug development, efficacy, and resistance mechanisms often require the integration of knowledge and methodologies from diverse fields, underscoring the importance of interdisciplinary approaches in ketoconazole research. mdpi.comresearcher.life
Detailed Research Findings and Data Points:
Research on ketoconazole's solubility has shown it to be practically insoluble in water at neutral pH but more soluble under acidic conditions due to its weakly basic nature (pKa values of 2.94 and 6.51). ijfmr.comdrugbank.commdpi.com Studies exploring crystal engineering have demonstrated significant improvements in its aqueous solubility when formulated as co-crystals with various organic acids. mdpi.com
| Coformer | Solubility Increase (fold) |
| Glutaric acid | ~1800 |
| Vanillic acid | ~268 |
| 2,6-dihydroxybenzoic | ~116 |
| Protocatechuic acid | ~322 |
| 3,5-dinitrobenzoic | ~160 |
Data derived from research on ketoconazole co-crystals. mdpi.com
Research into novel topical formulations, such as emulgels loaded with trans-ethosomal vesicles, has shown enhanced skin penetration compared to conventional creams. One study reported a 3-fold increase in skin penetration with an optimized emulgel formulation. researchgate.net
Studies investigating the efflux pump inhibitory activity of ketoconazole in multidrug-resistant Staphylococcus aureus have shown that ketoconazole can significantly decrease the minimum inhibitory concentrations (MICs) of certain antibiotics and efflux pump substrates, indicating its potential to reverse resistance mechanisms. dovepress.com For example, ketoconazole significantly decreased the MICs of levofloxacin, ciprofloxacin, norfloxacin, and ethidium (B1194527) bromide by 8 to 1024-fold in tested strains. dovepress.com
特性
IUPAC Name |
1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAYWYJOQHXEEK-ZEQKJWHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N4O4 | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161949 | |
| Record name | (-)-Ketoconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, COLOURLESS CRYSTALS OR POWDER. | |
| Record name | Ketoconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
0.0866 mg/L, Solubility in water: none | |
| Record name | Ketoconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 25 °C: (negligible) | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Crystals from 4-methylpentanone | |
CAS No. |
142128-57-2, 65277-42-1, 142128-59-4 | |
| Record name | (-)-Ketoconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142128-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketoconazole [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065277421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levoketoconazole [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142128572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Ketoconazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142128594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levoketoconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05667 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (-)-Ketoconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ketoconazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOKETOCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DJ8R0NT7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | KETOCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9400W927I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | KETOCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ketoconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
146 °C, 148-152 °C | |
| Record name | KETOCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ketoconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Molecular Mechanisms of Action and Pharmacological Modalities
Antifungal Mechanism of Ketoconazole
Ketoconazole exerts its antifungal effects by interfering with the metabolic pathways that produce ergosterol (B1671047), a sterol essential for the structure and function of fungal cell membranes. drugbank.compatsnap.combritannica.com
Inhibition of Fungal Ergosterol Biosynthesis
The primary mechanism by which ketoconazole inhibits fungal growth is by blocking the synthesis of ergosterol. drugbank.comijnrd.orgdroracle.ai This is achieved through its action on a specific enzyme in the sterol biosynthesis pathway. patsnap.comwikipedia.org
Lanosterol (B1674476) 14α-Demethylase (CYP51) Inhibition
Ketoconazole acts as a potent inhibitor of the fungal enzyme lanosterol 14α-demethylase, also known as CYP51 or Erg11p. droracle.aiwikipedia.orgdroracle.aimdpi.com This cytochrome P-450 dependent enzyme is critical for the conversion of lanosterol to ergosterol in the fungal sterol biosynthesis pathway. drugbank.comdroracle.aiwikipedia.orgdroracle.ai By binding to the heme iron of CYP51, ketoconazole prevents this essential demethylation step. patsnap.com Inhibition of this enzyme is a key working principle of azole antifungals, including ketoconazole. mdpi.comuzh.chpsu.edu Studies have compared the inhibitory potency of azoles on fungal CYP51 (specifically from Candida albicans) and human CYP51. uzh.chpsu.edunih.gov For C. albicans CYP51, the IC50 values for antifungal drugs showed a range, with itraconazole (B105839) being the most potent among tested azoles in one study (0.039 µM), while ketoconazole and miconazole (B906) were more potent than some agricultural fungicides. uzh.chpsu.edu Another study found that C. albicans CYP51 bound tightly to ketoconazole with a dissociation constant (Kd) between 10 and 56 nM, while human CYP51 also bound ketoconazole tightly with a Kd between 42 and 131 nM. nih.gov
Disruption of Fungal Cell Membrane Integrity
The inhibition of ergosterol synthesis by ketoconazole directly impacts the fungal cell membrane. britannica.comdroracle.ai Ergosterol is vital for maintaining the structural integrity, fluidity, and permeability of the fungal cell membrane. patsnap.combritannica.com A depletion or significant reduction in ergosterol levels disrupts these properties, making the membrane more permeable and susceptible to leakage of essential intracellular components. patsnap.com This disruption ultimately compromises the survival of fungal cells. patsnap.com Without sufficient ergosterol, there are morphological alterations of the fungal and yeast cell membranes, visible as abnormal membranous inclusions between the cell wall and the plasma membrane. hres.ca
Accumulation of Methylated Sterol Precursors
Blocking the conversion of lanosterol to ergosterol leads to the accumulation of methylated sterol precursors within the fungal cell. drugbank.comdroracle.aitorquepharma.com These accumulated precursors, such as 14α-methyl-3,6-diol, are considered toxic metabolites. drugbank.com The buildup of these abnormal sterols further contributes to the disruption of fungal cell membrane function and can impair membrane-bound enzyme systems as their components become less closely packed due to increased membrane fluidity. drugbank.com Research on Aspergillus fumigatus treated with ketoconazole observed a close relationship between the accumulation of 14α-methyl sterols (eburicol, obtusifoliol, and 14α-methyl fecosterol) and the depletion of ergosterol, coinciding with growth arrest. oup.com Studies in Trypanosoma cruzi epimastigotes and trypomastigotes exposed to ketoconazole also showed decreased amounts of normal end-product sterols (like ergosterol) and increased amounts of 14α-methyl sterol precursors (such as 24-methylenedihydrolanosterol, obtusifoliol, and lanosterol). nih.gov This accumulation of methylated sterols, alongside the depletion of ergosterol, is thought to be responsible for the retardation or cessation of growth in these organisms. nih.gov
Secondary Antifungal Effects and Cellular Responses
Beyond the primary effect on ergosterol synthesis, ketoconazole can induce secondary effects and cellular responses in fungi. patsnap.comwikipedia.org
Changes in Fungal Cell Morphology and Volume
The mechanism of action for ketoconazole's antifungal activity is linked to drug-induced changes in the plasma membrane and cell wall, which can result in an elevation in cell volume. fda.gov Morphologically, ketoconazole-induced alterations are characterized by the presence of abnormal membranous inclusions between the cell wall and plasma membrane. hres.ca Transmission electron microscopy studies on Malassezia sympodialis treated with ketoconazole showed partial to complete necrosis of cytoplasmic organelles. medicaljournals.se At a concentration of 1 µg/ml of ketoconazole, 97% of M. sympodialis cells showed fully necrotic cytoplasm. medicaljournals.se Ketoconazole has also been shown to effectively block the production of hyphae in Malassezia species, which is the filamentous form associated with pathogenicity. medicaljournals.semedicaljournalssweden.se
Non-Antifungal Mechanisms of Ketoconazole Action
Ketoconazole's interaction with mammalian enzymes and transport proteins underlies its non-antifungal pharmacological activities. These interactions are significant in understanding its broader biological effects and potential therapeutic applications or adverse events.
Inhibition of Mammalian Steroidogenesis
A prominent non-antifungal mechanism of ketoconazole is its inhibitory effect on mammalian steroidogenesis. This involves the disruption of enzymes within the steroid biosynthesis pathway, particularly those belonging to the cytochrome P450 family patsnap.comfocusbiomolecules.comnih.gov.
17α-Hydroxylase and 17,20-Lyase Inhibition
Ketoconazole is a known inhibitor of steroid 17α-hydroxylase/17,20-lyase (CYP17A1), a key enzyme in the synthesis of androgens and other steroids in the adrenal glands and gonads patsnap.comcaldic.comnih.gov. CYP17A1 catalyzes two distinct reactions: 17α-hydroxylation of pregnenolone (B344588) and progesterone (B1679170), and the subsequent 17,20-lyase activity that converts 17α-hydroxypregnenolone and 17α-hydroxyprogesterone into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively caldic.comwikipedia.org.
Studies have demonstrated that ketoconazole inhibits both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1 nih.gov. This inhibition leads to decreased synthesis of adrenal androgens, testosterone, and other sex steroids patsnap.comcaldic.com. The inhibitory effect on these enzymes contributes to the use of ketoconazole in conditions characterized by excessive steroid production, such as Cushing's syndrome and in the management of prostate cancer caldic.compatsnap.comwikipedia.orgdrugbank.com. Research in human testicular tissue and isolated adrenal cells has confirmed the reduction in steroid hormone levels following ketoconazole exposure, with observed decreases in plasma and intratesticular testosterone, androstenedione, and DHEA nih.govpsu.edu.
Data from studies investigating the effect of ketoconazole on steroidogenic enzymes in rat ovary cells showed selective and dose-dependent inhibition of certain P450 enzymes involved in steroidogenesis, including cholesterol side-chain cleavage enzyme (CYP11A1) and the 17α-hydroxylase activity of CYP17A1 researchgate.net. However, the 17,20-lyase activity of CYP17A1 was reported to be unaffected by ketoconazole at a concentration of 10 μg/mL in this specific study researchgate.net. This highlights potential variations in the inhibitory profile depending on the enzyme source and experimental conditions.
| Enzyme Activity (Rat Ovary Cells) | Ketoconazole IC50 (μg/mL) | Ketoconazole IC50 (μM) |
| Cholesterol side-chain cleavage (CYP11A1) | 0.3 researchgate.net | 0.56 researchgate.net |
| 17α-hydroxylase (CYP17A1) | 1.8 researchgate.net | 3.36 researchgate.net |
| 17,20-lyase (CYP17A1) | Unaffected at 10 μg/mL researchgate.net | Unaffected at 18.68 μM researchgate.net |
| Aromatase (CYP19A1) | 0.3 researchgate.net | 0.56 researchgate.net |
Another study using rat testis microsomal membranes found that ketoconazole competitively inhibited the turnover of progesterone by CYP17A1 with a Ki of 0.40 μM nih.gov. This study also suggested that ketoconazole inhibits the formation of androgens from progesterone by affecting the initial catalytic step nih.gov.
Inhibition of Other Mammalian Enzymes (e.g., 5-Lipoxygenase)
Beyond steroidogenic enzymes, ketoconazole has been shown to interact with other mammalian enzymes, including 5-lipoxygenase (5-LO). 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators nih.govscbt.comresearchgate.net.
Research indicates that ketoconazole can inhibit 5-LO activity, thereby reducing the production of leukotrienes such as leukotriene B4 (LTB4) nih.govresearchgate.net. This inhibitory effect on 5-LO contributes to potential anti-inflammatory properties of ketoconazole researchgate.netplos.org. An in vitro study using isolated rat peritoneal leukocytes demonstrated that ketoconazole inhibited the formation of 5-HETE and LTB4 with an IC50 of 2.6 x 10-5 M (equivalent to 26 μM) nih.gov. While considered a relatively weak inhibitor of 5-LO compared to its effects on fungal CYP51 or steroidogenic enzymes, this interaction is notable plos.org.
| Enzyme | Ketoconazole IC50 (in vitro) | Reference |
| 5-Lipoxygenase (rat peritoneal leukocytes) | 2.6 x 10-5 M (26 μM) nih.gov | nih.gov |
Interactions with Efflux and Transport Proteins
Ketoconazole is also known to interact with various efflux and transport proteins, which can influence the pharmacokinetics and cellular distribution of other drugs mdpi.compsu.ac.th. These interactions are particularly relevant in the context of drug-drug interactions.
P-glycoprotein (P-gp) Inhibition
P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, is located in various tissues, including the intestine, liver, kidneys, and blood-brain barrier, and plays a significant role in the absorption, distribution, and excretion of many drugs nih.govtg.org.au. Ketoconazole has been identified as a potent inhibitor of P-gp mdpi.compsu.ac.thresearchgate.net.
Inhibition of intestinal P-gp by ketoconazole can lead to increased oral bioavailability and plasma concentrations of co-administered drugs that are substrates of P-gp nih.govtg.org.au. Studies have shown that ketoconazole can significantly increase the systemic exposure of P-gp substrates mdpi.comdrugs.comdrugs.com. For instance, coadministration of ketoconazole has been shown to increase the AUC and Cmax of drugs like abemaciclib (B560072) and pazopanib, which are P-gp substrates drugs.comdrugs.com.
The mechanism of P-gp inhibition by ketoconazole is thought to involve modulation of the transporter's function, potentially through competition for binding sites or interference with ATP hydrolysis jacc.org. In vitro studies have reported IC50 values for ketoconazole inhibition of P-gp-mediated transport ranging from 2 to 120 μM nih.gov.
Breast Cancer Resistance Protein (BCRP) Inhibition
Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is another important efflux transporter found in tissues such as the small intestine, liver, and kidney, contributing to drug disposition and multi-drug resistance nih.govnih.gov. Ketoconazole has also been shown to inhibit BCRP-mediated efflux nih.govseq.es.
Studies investigating the interaction of azole antifungals with BCRP have demonstrated that ketoconazole can significantly inhibit BCRP-mediated efflux of substrate drugs nih.gov. For example, ketoconazole inhibited BCRP-mediated efflux of pheophorbide A (PhA) in BCRP-overexpressing cells with an IC50 value of 15.3 ± 6.5 μM nih.gov. This inhibition can lead to increased intracellular concentrations of BCRP substrate drugs and potentially alter their pharmacokinetic profiles nih.gov.
While ketoconazole acts as a BCRP inhibitor, studies have indicated that ketoconazole itself is not transported by BCRP nih.gov. The inhibition is likely due to ketoconazole binding to BCRP and interfering with the transport of other substrates nih.gov.
| Efflux Transporter | Ketoconazole IC50 (in vitro) | Substrate Used | Reference |
| P-glycoprotein (P-gp) | Ranges from 2 to 120 μM nih.gov | Varied substrates | nih.gov |
| Breast Cancer Resistance Protein (BCRP) | 15.3 ± 6.5 μM nih.gov | Pheophorbide A (PhA) nih.gov | nih.gov |
Antifungal Activity Spectrum and Pre Clinical Efficacy Investigations
In Vitro Susceptibility Profiles of Fungal Pathogens
The in vitro activity of ketoconazole has been extensively evaluated against dermatophytes, yeasts, and biphasic fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, is a key measure of susceptibility.
Ketoconazole has demonstrated significant in vitro activity against dermatophytes, the fungi responsible for common infections of the skin, hair, and nails.
Trichophyton rubrum : Studies have shown that the MIC of ketoconazole against T. rubrum isolates can range from 0.25 to 8.0 μg/ml. asm.org In one study, 76% of T. rubrum strains were inhibited by ketoconazole concentrations between 0.06 and 0.25 µg/ml. Another study determined the MIC for T. rubrum to be 0.5 μg/ml. nih.gov
Trichophyton mentagrophytes : The MICs of ketoconazole for T. mentagrophytes have been reported to be in the range of 0.125 to 2.000 µg·mL–1. nih.gov One study found the MIC90, the concentration at which 90% of isolates are inhibited, to be 0.5 mg/liter for the T. mentagrophytes-interdigitale complex. nih.gov
Epidermophyton floccosum : Research on 40 clinical isolates of E. floccosum showed that ketoconazole had a geometric mean MIC of 0.41 mg l-1. nih.gov
Table 1: In Vitro Susceptibility of Dermatophytes to Ketoconazole
| Dermatophyte Species | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | MIC90 (µg/mL) |
|---|---|---|---|
| Trichophyton rubrum | 0.06 - 8.0 | - | - |
| Trichophyton mentagrophytes | 0.125 - 2.0 | - | 0.5 |
| Epidermophyton floccosum | - | 0.41 | - |
Ketoconazole has also been evaluated for its activity against various pathogenic yeasts.
Candida albicans : The MIC range for ketoconazole against C. albicans has been reported to be between 1.25-80 μg/ml using the broth microdilution method. ijlsci.in However, some studies have indicated resistance, with one report showing a 32% resistance rate among C. albicans isolates.
Malassezia furfur and Pityrosporum ovale : These lipophilic yeasts, often associated with pityriasis versicolor and seborrheic dermatitis, are generally susceptible to ketoconazole. For M. furfur, the MIC of ketoconazole has been reported to be in the range of < 0.06 to 0.12 microgram ml-1, with a median MIC of < 0.06 microgram ml-1. nih.gov Strains of Pityrosporum ovale have been shown to be effectively inhibited by ketoconazole, with MICs as low as 0.1 microgram/ml. asm.org
Cryptococcus neoformans : Ketoconazole demonstrates potent activity against this encapsulated yeast. The MIC range for C. neoformans is reported to be 1.25-40 μg/ml. ijlsci.in Another study found the MIC50 and MIC90 for ketoconazole against C. neoformans to be between 0.016-0.25 mg l(-1). nih.gov
Table 2: In Vitro Susceptibility of Yeasts to Ketoconazole
| Yeast Species | MIC Range (µg/mL) | Median MIC (µg/mL) | MIC50 / MIC90 (µg/mL) |
|---|---|---|---|
| Candida albicans | 1.25 - 80 | - | - |
| Malassezia furfur | <0.06 - 0.12 | <0.06 | - |
| Pityrosporum ovale | - | - | 0.1 (MIC) |
| Cryptococcus neoformans | 1.25 - 40 | - | 0.016 / 0.25 |
Ketoconazole has shown efficacy against several biphasic fungi, which can exist in both mold and yeast forms.
Blastomyces dermatitidis : This dimorphic fungus is highly susceptible to ketoconazole, with most isolates being inhibited and killed by concentrations of ≤ 0.39 micrograms/ml. nih.gov The MIC ranges for ketoconazole against B. dermatitidis have been reported as 0.1 to 0.4 μg/ml. nih.govnih.gov
Histoplasma capsulatum : Similar to B. dermatitidis, most isolates of H. capsulatum are inhibited and killed by ketoconazole concentrations of ≤ 0.39 micrograms/ml. nih.gov A study of 29 strains found a geometric mean MIC of 0.17 ug/mL for ketoconazole. nih.gov
Coccidioides immitis : While most isolates of C. immitis are inhibited or killed by 0.39 micrograms/ml of ketoconazole, some have shown resistance to concentrations up to 100 micrograms/ml. nih.gov Another study reported a geometric mean MIC of 0.04 microg/ml for ketoconazole against C. immitis. nih.gov
Sporothrix schenckii : Isolates of this fungus appear to be less susceptible to ketoconazole, with many being resistant to concentrations of ≤ 1.56 micrograms/ml. nih.gov However, another study found ketoconazole to be highly active against S. schenckii, with a geometric mean MIC of 0.84 μg/ml. asm.org
Table 3: In Vitro Susceptibility of Biphasic and Other Pathogenic Fungi to Ketoconazole
| Fungal Species | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |
|---|---|---|
| Blastomyces dermatitidis | 0.1 - 0.4 | - |
| Histoplasma capsulatum | - | 0.17 |
| Coccidioides immitis | - | 0.04 |
| Sporothrix schenckii | - | 0.84 |
Comparative Antifungal Efficacy Studies (In Vitro and Pre-clinical)
Comparative studies have been conducted to evaluate the efficacy of ketoconazole in relation to other antifungal agents.
In studies with dermatophytes, both miconazole (B906) and ketoconazole were found to be more active than griseofulvin. nih.gov Terbinafine (B446) has been shown to be a more potent systemic drug against dermatophytes compared to ketoconazole. nih.gov
Against Blastomyces dermatitidis, itraconazole (B105839) was found to be the most active agent in vitro, while fluconazole (B54011) was the least active, with ketoconazole showing intermediate activity. nih.govnih.gov For Histoplasma capsulatum, itraconazole and ketoconazole were found to be more potent than fluconazole, with amphotericin B also showing strong activity. nih.gov
In the treatment of coccidioidomycosis, while ketoconazole has been used, fluconazole and itraconazole are often preferred due to better response rates. medscape.com For sporotrichosis, terbinafine was found to be the most active drug in vitro, followed by ketoconazole and posaconazole. asm.org
A murine model of coccidioidomycosis demonstrated the in vivo activity of ketoconazole. nih.gov When treatment was initiated early, it prevented the dissemination of the infection and led to the survival of all animals. However, eradicating the fungus became more difficult once the infection was established. nih.gov
Table 4: Comparative In Vitro Efficacy of Antifungal Agents
| Fungal Group/Species | More Active Than Ketoconazole | Comparable to Ketoconazole | Less Active Than Ketoconazole |
|---|---|---|---|
| Dermatophytes | Miconazole, Terbinafine | - | Griseofulvin |
| Blastomyces dermatitidis | Itraconazole | - | Fluconazole |
| Histoplasma capsulatum | Itraconazole, Amphotericin B | - | Fluconazole |
| Sporothrix schenckii | Terbinafine, Posaconazole | - | - |
Mechanisms of Antifungal Resistance to Ketoconazole
Genetic and Physiological Adaptations in Fungal Strains
Fungal strains can develop resistance to ketoconazole through a variety of genetic and physiological changes that reduce the drug's effectiveness at its target site or decrease its intracellular concentration.
Mutations in Ergosterol (B1671047) Biosynthesis Pathway
Mutations within the genes encoding enzymes in the ergosterol biosynthesis pathway are a significant mechanism of ketoconazole resistance. The primary target of ketoconazole, lanosterol (B1674476) 14α-demethylase (encoded by ERG11 or CYP51), can undergo mutations that reduce the binding affinity of ketoconazole while still allowing the enzyme to function in ergosterol synthesis. wikipedia.orgijnrd.orgfrontiersin.orgnih.gov Overexpression of the ERG11 gene, leading to increased production of the target enzyme, can also titrate the available drug, rendering it less effective. frontiersin.orgfrontiersin.org
Mutations in other ERG genes, such as ERG3 (encoding sterol Δ5,6-desaturase), can also contribute to azole resistance. nih.govnih.govnih.govasm.org ERG3 mutations can lead to the accumulation of alternative sterols, such as 14α-methylfecosterol, which can partially fulfill the sterol requirements of the fungal membrane and reduce the toxicity of accumulated 14α-methylated sterols caused by ERG11 inhibition. nih.govasm.orgreviberoammicol.com Studies in Saccharomyces cerevisiae have shown that mutations in ERG3 can result in ketoconazole resistance. nih.gov
Research findings illustrate the impact of ERG gene alterations on ketoconazole susceptibility. For instance, studies on Malassezia restricta have identified tandem multiplications of genomic loci containing ERG11 homologs in ketoconazole-resistant strains, leading to increased expression of these genes. frontiersin.orgfrontiersin.org
Overexpression of Multidrug Efflux Pumps (e.g., CDR1, CDR2, MDR1)
Increased efflux of ketoconazole from fungal cells mediated by multidrug efflux pumps is another major mechanism of resistance. ijnrd.orgfrontiersin.orgfrontiersin.orgreviberoammicol.com These transporters actively pump the drug out of the cell, reducing its intracellular concentration below therapeutic levels. In Candida albicans, the ATP-binding cassette (ABC) transporters Cdr1 and Cdr2, encoded by the CDR1 and CDR2 genes, respectively, are well-characterized efflux pumps associated with azole resistance. frontiersin.orgasm.orgresearchgate.netasm.org The major facilitator superfamily (MFS) transporter Mdr1, encoded by the MDR1 gene, also contributes to azole efflux. frontiersin.orgresearchgate.netasm.org
Overexpression of CDR1 and CDR2 has been frequently observed in azole-resistant C. albicans clinical isolates. frontiersin.orgasm.org While CDR1 has been shown to be partially required for ketoconazole tolerance in C. albicans, CDR2 and MDR1 were found to be dispensable for tolerance in some studies, although MDR1 overexpression has been observed in some resistant isolates. asm.orgasm.orgnih.govnih.govresearchgate.net Studies in Malassezia restricta have also shown upregulation of a PDR5 homolog, which is related to CDR1, in ketoconazole-resistant strains, correlating with increased drug efflux. frontiersin.orgfrontiersin.org
Chromosomal Aneuploidy (e.g., Trisomy of Chromosome R in Candida albicans)
Aneuploidy, the state of having an abnormal number of chromosomes, has emerged as a significant factor in rapid adaptation and tolerance to antifungal drugs, including ketoconazole, particularly in Candida albicans. frontiersin.orgnih.govresearchgate.netfrontiersin.orgasm.org Studies have shown that exposure to ketoconazole can select for C. albicans adaptors with increased tolerance, and this tolerance is closely associated with whole chromosomal aneuploidy, specifically the amplification (trisomy or tetrasomy) of chromosome R. frontiersin.orgnih.govresearchgate.net
Trisomy of chromosome R in C. albicans has been demonstrated to mediate ketoconazole tolerance. frontiersin.orgnih.govresearchgate.netasm.org This aneuploidy can be unstable, with the loss of the extra chromosome copy leading to a reversion to euploidy and loss of tolerance in drug-free conditions. frontiersin.orgnih.govresearchgate.net The mechanisms by which chromosome R aneuploidy confers tolerance may involve the upregulation of genes located on this chromosome, potentially including those involved in efflux pumps or ergosterol biosynthesis, although further research is needed to fully elucidate the genetic landscape involved. frontiersin.org
Cross-Resistance Patterns with Other Azole Antifungal Agents
Cross-resistance, where resistance to one azole antifungal agent confers resistance to others, is a common phenomenon due to their shared mechanism of action targeting Erg11p. wikipedia.orgreviberoammicol.comresearchgate.netnih.govscispace.com Ketoconazole resistance often correlates with reduced susceptibility to other azoles such as fluconazole (B54011), itraconazole (B105839), voriconazole, and clotrimazole (B1669251). asm.orgasm.orgnih.govmdpi.com
Studies have shown extensive cross-resistance patterns among clinical isolates of C. albicans. asm.orgnih.gov For example, isolates resistant to fluconazole frequently exhibit cross-resistance to ketoconazole and itraconazole. nih.govscispace.com Chromosome R trisomy in C. albicans, which mediates ketoconazole tolerance, has also been shown to induce cross-tolerance to other azole antifungals like clotrimazole and miconazole (B906), but not to other classes of antifungals such as echinocandins or pyrimidines. frontiersin.orgnih.govresearchgate.net
Data from studies on clinical isolates highlight the prevalence of cross-resistance.
| Fungal Species | Antifungal Agent | Resistance Rate (%) | Source |
| Candida albicans | Ketoconazole | 6-19 | mdpi.com |
| Candida albicans | Fluconazole | 2-33 | mdpi.com |
| Candida albicans | Itraconazole | 12.1-44 | mdpi.com |
| Candida glabrata | Ketoconazole | 0 | mdpi.com |
| Candida glabrata | Fluconazole | 22.2-100 | mdpi.com |
| Candida tropicalis | Ketoconazole | 67 | mdpi.com |
| Candida tropicalis | Fluconazole | 16.4-95.7 | mdpi.com |
These data indicate varying resistance rates to different azoles across Candida species, demonstrating the complexity of cross-resistance patterns in clinical settings. mdpi.com
Antifungal Tolerance Phenomena and Regulatory Factors
Antifungal tolerance is a state where fungal cells can survive and grow, albeit slowly, in the presence of drug concentrations above the minimum inhibitory concentration (MIC), without necessarily exhibiting stable genetic resistance. asm.orgnih.govnih.govresearchgate.netfrontiersin.orgnih.govasm.org Tolerance to ketoconazole is a multifactorial phenomenon influenced by both genetic and physiological factors. asm.orgnih.govnih.govresearchgate.net
Beyond the previously mentioned aneuploidy, other factors contribute to ketoconazole tolerance. Studies in C. albicans have shown that tolerance is regulated by multiple factors, including temperature and the composition of the growth medium. asm.orgnih.govnih.govresearchgate.net
Several cellular pathways and proteins play a role in regulating ketoconazole tolerance. The molecular chaperone Hsp90 and the phosphatase calcineurin have been found to be essential for maintaining and developing ketoconazole tolerance in C. albicans. asm.orgnih.govnih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net Inhibition of Hsp90 or calcineurin can lead to a loss of tolerance. frontiersin.orgnih.govresearchgate.net The transcription factor Crz1, which is downstream of calcineurin, is also partially required for tolerance. asm.orgnih.govnih.gov Additionally, vacuolar ATPase (V-ATPase) activity is important for ketoconazole tolerance, indicating the role of vacuolar energy transactions. asm.orgnih.govnih.govresearchgate.net
The distinction between tolerance and resistance is important, as they may be regulated by both shared and distinct mechanisms. asm.orgnih.govnih.gov Tolerance can serve as a stepping stone for the development of stable genetic resistance.
Role of Heat Shock Protein 90 (Hsp90) and Calcineurin in Tolerance
The molecular chaperone Heat Shock Protein 90 (Hsp90) plays a crucial role in the development and maintenance of ketoconazole tolerance in Candida albicans. frontiersin.orgnih.gov Hsp90 is a global cellular regulator that interacts with and stabilizes various client proteins, many of which are involved in signal transduction pathways critical for stress responses and antifungal resistance. nih.govfrontiersin.orgresearchgate.netfrontiersin.org
Calcineurin, a calcium-dependent serine/threonine phosphatase, is a key downstream client protein of Hsp90 and is also essential for ketoconazole tolerance. nih.govfrontiersin.orgnih.govfrontiersin.orgasm.org Calcineurin regulates numerous cellular processes, including those involved in antifungal resistance, such as transcription factors, efflux pumps, cell wall integrity, and oxidative stress responses. frontiersin.orgnih.gov
Studies have demonstrated that inhibiting Hsp90 or calcineurin can abolish ketoconazole tolerance. nih.govfrontiersin.orgasm.org For instance, inhibitors of Hsp90, such as geldanamycin, and inhibitors of calcineurin, such as cyclosporine, have been shown to eliminate ketoconazole tolerance in C. albicans. nih.govasm.org Deletion of genes encoding catalytic (CMP1) and regulatory (CNB1) subunits of calcineurin also completely abolished ketoconazole tolerance. nih.govasm.org While Crz1, a transcription factor downstream of calcineurin, is partially required for ketoconazole tolerance, it appears that other pathways controlled by calcineurin also contribute. nih.govasm.org These findings indicate a critical requirement for both Hsp90 and calcineurin in the fungal response that allows C. albicans to tolerate ketoconazole. nih.govfrontiersin.orgnih.govasm.org
Significance of Vacuolar Energy Transactions in Tolerance
Vacuolar-type ATPases (V-ATPases) are proton pumps embedded in eukaryotic cell membranes, including the fungal vacuolar membrane. nih.govasm.org These pumps utilize ATP hydrolysis to acidify the vacuole, a process essential for various cellular functions. nih.gov Research highlights the importance of vacuolar energy transactions, driven by V-ATPases, in ketoconazole tolerance in C. albicans. nih.govasm.orgnih.govresearchgate.net
Studies have shown that the deletion of VMA11, a gene encoding a subunit of the vacuolar ATPase, abolishes ketoconazole tolerance. nih.govasm.orgnih.govresearchgate.net Similarly, treatment with concanamycin (B1236758) A, a specific inhibitor of V-ATPases, also eliminates ketoconazole tolerance. nih.govasm.orgnih.govresearchgate.net This indicates that the proper functioning of the vacuolar ATPase and the associated energy transactions are crucial for C. albicans to tolerate the presence of ketoconazole. nih.govasm.orgnih.govresearchgate.net The exact mechanisms by which vacuolar energy transactions contribute to ketoconazole tolerance are still being elucidated, but they are understood to be significant factors. amazonaws.comnih.govasm.orgnih.govresearchgate.netmdpi.com
| Factor | Role in Ketoconazole Tolerance (C. albicans) | Research Method | Finding | Source |
| Hsp90 | Required for tolerance | Inhibition with geldanamycin, Gene deletion studies | Abolished tolerance | nih.govasm.org |
| Calcineurin | Required for tolerance | Inhibition with cyclosporine, Gene deletion studies | Abolished tolerance (CMP1, CNB1 deletion), Partially abolished (CRZ1) | nih.govasm.org |
| Vacuolar ATPase (V-ATPase) | Required for tolerance | Inhibition with concanamycin A, Gene deletion (vma11) | Abolished tolerance | nih.govresearchgate.net |
This table summarizes key findings regarding the roles of Hsp90, calcineurin, and V-ATPase in ketoconazole tolerance in C. albicans. nih.govasm.orgresearchgate.net
Chemical Synthesis and Derivatization Research
Synthetic Methodologies for Ketoconazole
The synthesis of ketoconazole involves multiple steps, building the intricate molecular scaffold. Various approaches have been explored to achieve the desired yield and purity.
Classical Synthetic Routes (e.g., Heeres et al.)
One of the foundational synthetic routes for ketoconazole was reported by Heeres et al. in 1979. nih.govgoogleapis.com This classical method involves a multi-step process starting from 2,4-dichloroacetophenone and glycerol. These reactants undergo acid catalysis to form a 1,3-dioxolane (B20135) intermediate. googleapis.comgoogle.com A subsequent reaction with liquid bromine yields a bromocyclopentane (B41573) intermediate. googleapis.comgoogle.com This intermediate is then reacted with benzoyl chloride to obtain cis-bromobenzoate, ensuring the desired cis stereochemistry at the dioxolane ring. google.com The benzoyl protecting group is then removed by hydrolysis, followed by reaction with p-toluenesulfonyl chloride to create an active ester. googleapis.comgoogle.com Finally, this active ester is reacted with a piperazine (B1678402) side chain to yield ketoconazole. googleapis.comgoogle.com
Optimization Strategies for Yield and Purity
Efforts to improve the synthesis of ketoconazole have largely focused on optimizing existing routes to enhance yield and purity and reduce the number of steps. Research aims to address the technical drawbacks of earlier processes, such as multiple steps, low yield, and low purity. google.com
One approach involves modifying the reaction conditions and reagents used in the key steps. For instance, the reaction between the formula I and formula II compounds in an acidic medium is a crucial step in some synthetic methods. google.comgoogle.com The choice of acidic medium can significantly impact the reaction's efficiency. Preferred acidic media include methanesulfonic acid, p-toluenesulfonic acid, sulfuric acid, acetic acid, trifluoroacetic acid, and trichloroacetic acid, with trifluoroacetic acid being a particularly preferred option in some optimized methods. google.comgoogle.com The molar ratio of the acidic medium to the reactants can also be adjusted to favor higher yields. google.com
The inclusion of a dehydrating agent in the reaction system can also promote the reaction by removing water generated during the condensation, further improving yield. google.com Solvents such as DMSO and toluene (B28343) have been employed in optimized procedures, with reaction times and temperatures carefully controlled to maximize product formation and minimize side reactions. google.com
Purification steps are critical for achieving high purity ketoconazole. Recrystallization from suitable solvents, such as ethyl acetate (B1210297) or ethanol, is a common technique used to purify the crude product and meet pharmacopoeial standards. google.comgoogle.compatsnap.com The use of activated carbon during the refining process can also help remove impurities and improve the purity of the final product. google.compatsnap.com Optimized methods have demonstrated improved yields, with some processes reporting yields as high as 75% or 80%. google.com
Environmentally Conscious Synthesis Approaches
There is a growing emphasis on developing environmentally friendly synthetic methods for pharmaceutical compounds, including ketoconazole. The goal is to create processes that are more sustainable, simpler, and generate less waste while maintaining high yield and purity. google.comgoogle.com
While the search for a significantly more environmentally friendly, simpler, high-yield, and high-purity preparation method for ketoconazole is an ongoing area of research, some advancements have been made. google.comgoogle.com Efforts include exploring alternative solvents, reducing the number of synthetic steps, and developing more efficient catalytic systems.
Furthermore, research into novel synthetic routes that inherently produce fewer byproducts or utilize less hazardous reagents aligns with the principles of green chemistry. Although specific details on a completely "environmentally conscious" synthesis of ketoconazole are not extensively detailed in the provided results beyond solvent choices in purification, the stated need for such methods indicates it is an active area of investigation within the field of ketoconazole synthesis. google.comgoogle.com
Synthesis of Ketoconazole Impurities and Related Derivatives
Understanding and controlling impurities and synthesizing related derivatives are crucial aspects of pharmaceutical development and quality control.
Hydrolysis Products and Impurity Profiling
Impurities in pharmaceutical products can arise from synthesis, storage, or degradation. Controlling these impurities is a significant concern for the pharmaceutical industry, and regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), provide guidance on impurity control. jocpr.com Impurity profiling, which involves identifying and quantifying impurities, is gaining importance. jocpr.com
Hydrolysis is one of the degradation pathways for ketoconazole, leading to the formation of hydrolysis products. jocpr.comnih.gov One such impurity is Ketoconazole Impurity D, which can be synthesized through the hydrolysis of ketoconazole. jocpr.comjocpr.com A conventional method for synthesizing Impurity D involves reacting ketoconazole with caustic soda in the presence of methanol (B129727) under reflux conditions. jocpr.com
Impurity profiling of ketoconazole formulations is essential for ensuring product safety, effectiveness, and quality. The presence of specific impurities, such as Ketoconazole Impurity 2, can serve as a marker for the stability of ketoconazole under various conditions, including heat, light, and humidity. Monitoring these impurities helps determine the shelf life and appropriate storage conditions for ketoconazole products.
Analytical techniques play a vital role in impurity profiling. Hyphenated techniques, which combine separation techniques with spectroscopic methods, have revolutionized impurity profiling by enabling both the separation and structural identification of impurities. ajrconline.org Techniques such as HPLC-MS, GC-MS, LC-NMR, and LC-FTIR are widely used for separating and quantifying impurities in ketoconazole formulations, improving the accuracy and precision of impurity assessment. ajrconline.orgchemicea.com Studies have identified and characterized degradation products of ketoconazole in liquid formulations using techniques like HPLC and HPLC-MS/MS, proposing structures based on fragmentation patterns. scholars.direct
Novel Synthetic Methods for Ketoconazole Derivatives
Research extends to the synthesis of novel ketoconazole derivatives, often with the aim of exploring new therapeutic possibilities or improving existing properties. These derivatives may involve modifications to the core ketoconazole structure.
New synthetic methods have been developed for the synthesis of ketoconazole derivatives. For instance, a method for preparing ketoconazole derivatives involves a sequence of reactions starting from 2-chloroethyl amine halite and p-aminophenol to form a piperazine intermediate, which is then further functionalized and coupled with a dioxolane derivative. google.com
Another area of research involves synthesizing derivatives for specific research purposes, such as investigating their activity against particular biological targets. Novel ketoconazole derivatives have been synthesized as inhibitors of the human Pregnane X Receptor (PXR). nih.gov One such derivative was synthesized from (s)-glycidol (B47840) through a series of reactions involving ring opening, acetal (B89532) formation, and functionalization using palladium chemistry. nih.gov
Furthermore, novel series of piperazine analogs containing azole moieties have been synthesized, demonstrating good yields and potential antimicrobial and antioxidant activities. japsonline.com These syntheses often involve coupling reactions between tosylate intermediates and synthesized piperazine derivatives. japsonline.com The structures of these novel derivatives are typically confirmed using spectroscopic techniques such as 1H-NMR, LC-MS, and FT-IR. japsonline.com
Cocrystallization and Salt Formation for Modified Properties
Crystal engineering offers promising strategies to modify the physicochemical properties of active pharmaceutical ingredients (APIs) like Ketoconazole without altering their molecular structure researchgate.netnih.gov. Salt formation and cocrystallization are two such approaches utilized to enhance properties such as solubility, dissolution rate, and stability innovareacademics.inresearchgate.netresearchgate.netnih.gov. While salt formation involves proton transfer between an acidic or basic API and a counter-ion, cocrystallization involves the formation of a crystalline structure between the API and a coformer through non-covalent interactions, primarily hydrogen bonds innovareacademics.inresearchgate.net.
For Ketoconazole, a weakly basic drug, both salt and cocrystal formation have been investigated to improve its poor aqueous solubility innovareacademics.innih.govresearchgate.net. Studies have shown that both approaches can lead to a significant increase in solubility compared to the pure drug innovareacademics.inresearchgate.net.
Synthesis of Ketoconazole Dihydrochloride (B599025)
Ketoconazole dihydrochloride is a salt form of Ketoconazole. The synthesis of Ketoconazole dihydrochloride can be achieved by bubbling anhydrous hydrogen chloride gas into a suspension of Ketoconazole in acetone (B3395972) researchgate.netchalcogen.ro. This method has been reported to produce clusters of nanoparticles during crystallization, which can contribute to enhanced solubility chalcogen.ro.
A described synthesis method involves suspending Ketoconazole in acetone and heating the suspension under reflux chalcogen.ro. Anhydrous hydrogen chloride gas is then slowly bubbled into the suspension chalcogen.ro. The suspension initially turns into a clear solution within about 30 minutes, followed by the observation of a pale yellow to orange precipitate in another 5 to 10 minutes chalcogen.ro. The passage of hydrogen chloride gas is continued for a set period, and the mixture is then allowed to stand overnight at room temperature chalcogen.ro. The resulting product is collected by filtration, washed with acetone, and dried chalcogen.ro.
Characterization techniques such as elemental analysis, gas chromatography-mass spectroscopy (GC-MS), Fourier transform infrared (FTIR), UV-spectroscopic characterization, and differential scanning calorimetry (DSC) have been used to confirm the structure and molecular formula (C₂₆H₂₈Cl₂N₄O₄ ·2HCl) of the synthesized Ketoconazole dihydrochloride chalcogen.ro. Morphological studies using scanning electron microscopy (SEM) have shown that the salt particles can exist as clusters of dispersible nanoparticles chalcogen.ro.
Aqueous solubility measurements of Ketoconazole dihydrochloride have demonstrated a significant enhancement in intrinsic solubility compared to the Ketoconazole base chalcogen.ro. For example, one study reported the aqueous solubility of Ketoconazole dihydrochloride to be approximately 1.417 ± 0.34 g/ml, a tremendous increase compared to the solubility of Ketoconazole (24.29 ± 1.47 µg/ml) chalcogen.ro. This enhanced solubility is attributed to both the salt formation and the nano-particulate structure, which increases the effective surface area and dispersibility chalcogen.ro. Stability studies have also indicated that the dihydrochloride salt can remain stable over several months chalcogen.ro.
Pharmaceutical Cocrystal Engineering (e.g., Ketoconazole-Fumaric Acid)
Pharmaceutical cocrystal engineering is a widely explored strategy to improve the physicochemical properties of poorly water-soluble APIs innovareacademics.inresearchgate.netmdpi.comresearchgate.net. This approach involves selecting a suitable coformer that can form a stable crystalline structure with the API through non-covalent interactions innovareacademics.inmdpi.com.
Ketoconazole has been studied for its ability to form cocrystals with various organic acids, including fumaric acid innovareacademics.inresearchgate.netacs.orgsrce.hr. Fumaric acid is a dicarboxylic acid that has been successfully used as a coformer to enhance the solubility and dissolution rate of Ketoconazole innovareacademics.inresearchgate.netmdpi.comacs.org.
The formation of Ketoconazole-Fumaric Acid cocrystals can be achieved through various methods, including slurry conversion and slow solvent evaporation innovareacademics.inmdpi.comresearchgate.net. In the case of slurry conversion, Ketoconazole and fumaric acid are suspended in a solvent like ethyl acetate, leading to the formation of the cocrystal innovareacademics.in. Liquid-assisted grinding is another method that has resulted in the formation of high-quality cocrystals researchgate.net.
Despite Ketoconazole being a weak base and fumaric acid being an acid with a pKa difference that might suggest salt formation, studies have shown the formation of a cocrystal between Ketoconazole and fumaric acid srce.hrnih.gov. This is attributed to the specific hydrogen bonding interactions that occur between the molecules srce.hrnih.gov. The crystal structure of the Ketoconazole-Fumaric Acid cocrystal typically involves hydrogen bonds between the acetyl group of Ketoconazole and a hydroxyl group of fumaric acid, as well as between the imidazole (B134444) group of Ketoconazole and the other hydroxyl group of fumaric acid, forming a four-member circuit network mdpi.comacs.orgsrce.hr.
Research findings on Ketoconazole-Fumaric Acid cocrystals highlight significant improvements in properties compared to pure Ketoconazole. A notable finding is the substantial increase in aqueous solubility. Studies have reported a 100-fold increase in aqueous solubility for the Ketoconazole-Fumaric Acid cocrystal compared to pure Ketoconazole researchgate.netmdpi.comacs.org.
Interactive Table: Solubility Enhancement by Cocrystallization/Salt Formation
| Compound Form | Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Fold Increase (vs. pure KTZ) | Source |
| Ketoconazole (Pure) | Water | 25 | 0.087 (mg/L) | 1 | nih.gov |
| Ketoconazole (Pure) | Water | 25 | 24.29 ± 1.47 | 1 | chalcogen.ro |
| Ketoconazole Dihydrochloride | Water | 25 | 1,417,000 ± 340 | ~58,330 | chalcogen.ro |
| Ketoconazole-Fumaric Acid Cocrystal | Water | Not specified | - | 100 | researchgate.netmdpi.comacs.org |
Note: Solubility values and conditions may vary slightly between different studies.
Thermal analysis using Differential Scanning calorimetry (DSC) has shown that the Ketoconazole-Fumaric Acid cocrystal exhibits a single melting point (around 169-170 °C) that is different from the melting points of both Ketoconazole and fumaric acid, confirming the formation of a new crystalline phase innovareacademics.insrce.hr. Powder X-Ray Diffraction (PXRD) patterns also show characteristic peaks for the cocrystal that are distinct from the parent materials, indicating its crystalline nature innovareacademics.inmdpi.comacs.orgsrce.hr.
Besides enhanced solubility, the Ketoconazole-Fumaric Acid cocrystal has also demonstrated improved dissolution rates, particularly under intestinal pH conditions mdpi.comsrce.hr. This is attributed to a "parachute effect" where supersaturation is achieved, leading to increased dissolution researchgate.net. Stability studies have indicated that the cocrystal is stable in suspensions and on storage under specific conditions innovareacademics.inresearchgate.netacs.org. Furthermore, research suggests that the cocrystal form does not alter the antifungal activity of Ketoconazole innovareacademics.in.
Advanced Analytical Methodologies for Ketoconazole Quantification and Characterization
Chromatographic Techniques
Chromatographic methods are essential for separating ketoconazole from impurities and excipients in complex samples, allowing for its accurate quantification. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are prominent examples. researchgate.net
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of ketoconazole in pharmaceutical formulations and biological samples due to its high resolution and sensitivity. researchgate.netscribd.com Various HPLC methods, including reversed-phase HPLC (RP-HPLC), have been developed and validated for this purpose. pharmacophorejournal.comijarmps.orgejournal.bypharmacophorejournal.comijprajournal.comresearchgate.netnih.govnih.govfabad.org.trekb.egingentaconnect.com Detection modes commonly applied in HPLC analysis of ketoconazole include UV (ultraviolet) and DAD (diode array detector). scribd.com
Reversed-Phase HPLC (RP-HPLC) Method Development and Validation
The development and validation of RP-HPLC methods for ketoconazole quantification involve optimizing chromatographic parameters to achieve adequate separation, sensitivity, and accuracy. Several studies have reported validated RP-HPLC methods for ketoconazole in bulk drug, pharmaceutical formulations, and biological fluids. pharmacophorejournal.comijarmps.orgejournal.bypharmacophorejournal.comijprajournal.comresearchgate.netnih.govnih.govfabad.org.trekb.egingentaconnect.com
One developed RP-HPLC method for ketoconazole in bulk drug utilized a Promosil C-18 column (250 mm, 4.6 mm, 5µm) with a mobile phase composed of water, acetonitrile, and buffer pH 6.8 (51:45:4 v/v) at a flow rate of 1.0 ml/min. pharmacophorejournal.compharmacophorejournal.comresearchgate.net Detection was performed at 238 nm using a photodiode array detector. pharmacophorejournal.compharmacophorejournal.comresearchgate.net This method demonstrated linearity over a concentration range of 1-50 µg/ml and was validated for specificity, rapidity, reliability, and reproducibility. pharmacophorejournal.compharmacophorejournal.comresearchgate.net High recovery and low relative standard deviation confirmed its suitability for routine analysis. pharmacophorejournal.compharmacophorejournal.comresearchgate.net
Another RP-HPLC method for ketoconazole in bulk and dosage forms employed a Phenomenex Luna C18 column (250mmx4.6mm i.d., 5µm) with a mobile phase of Acetonitrile and 0.2% triethylamine (B128534) (pH-6.5) in a 70:30 ratio, flowing at 1.0 ml/min. ijarmps.org Detection was at 243 nm, and the method was validated for linearity (10-50 µg/ml), precision, accuracy, robustness, specificity, LOD, LOQ, and stability according to ICH guidelines. ijarmps.org The LOD and LOQ were found to be 0.02 and 0.08 µg/ml, respectively. ijarmps.org
A stability-indicating RP-HPLC method for ketoconazole API showed specificity with no co-eluting peaks. ijarmps.org The method exhibited excellent sensitivity, precision, and reproducibility. ijarmps.org
For the determination of ketoconazole in rabbit plasma, a validated HPLC-UV method used a reversed-phase C18 column (250 x 4.6 mm, 5 µm) with a mobile phase of NaH2PO4 and Acetonitrile (30:70) at a flow rate of 1 ml/min and detection at 240 nm. fabad.org.tr The method showed linearity in the range of 0.05-8 µg/ml with R2=0.9969 and was validated for linearity, selectivity, sensitivity, accuracy, precision, recovery, and stability. fabad.org.tr
An isocratic RP-HPLC method for ketoconazole quantification in its stable form used an Xterra RP C18 column (250´3.0 mm, 5 μm) with UV detection at 244 nm. ejournal.by The method had a run time of 8 min, with the ketoconazole peak eluting at approximately 3.469 min at a flow rate of 1.0 mL/min. ejournal.by Validation showed a correlation coefficient of 0.9982, LOD of 10 µg/mL, and LOQ of 30 µg/mL. ejournal.by Accuracy was evaluated through recovery studies at 80%, 100%, and 120% levels, with %RSD less than 2%. ejournal.by
Another RP-HPLC method for ketoconazole in pharmaceutical dosage forms (tablets, cream, shampoo) used a LiChrospher®100 C-18 column (150 mm x 4.6 mm, 5 µm) and a mobile phase of methanol (B129727) and water (90:10 v/v) adjusted to pH 8.90 with phosphate (B84403) buffer, with UV detection. ingentaconnect.com The method was validated and showed mean recovery data in the range of 92.67–105.23%. ingentaconnect.com
Table 1: Summary of Selected RP-HPLC Method Parameters for Ketoconazole
| Parameter | Method 1 pharmacophorejournal.compharmacophorejournal.comresearchgate.net | Method 2 ijarmps.org | Method 3 fabad.org.tr | Method 4 ejournal.by | Method 5 ingentaconnect.com |
| Column | Promosil C-18 (250x4.6mm, 5µm) | Phenomenex Luna C18 (250x4.6mm, 5µm) | C18 (250x4.6 mm, 5 µm) | Xterra RP C18 (250x3.0 mm, 5 μm) | LiChrospher®100 C-18 (150x4.6mm, 5µm) |
| Mobile Phase | Water:ACN:Buffer pH 6.8 (51:45:4) | ACN:0.2% Triethylamine pH 6.5 (70:30) | NaH2PO4:ACN (30:70) | Mobile phase not specified, RP | Methanol:Water (90:10 v/v) pH 8.90 Phosphate |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 ml/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 238 nm (PDA) | 243 nm | 240 nm (UV) | 244 nm (UV) | UV |
| Retention Time | 2.713 min | ~4.711 min (with Hamycin) ijarmps.org | ~5 min | 3.469 min | Not specified |
| Linearity Range | 1-50 µg/ml | 10-50 µg/ml | 0.05-8 µg/ml | 10-30 µg/mL | Not specified |
| Correlation Coefficient | >0.999 pharmacophorejournal.com | Within acceptance range ijarmps.org | 0.9969 | 0.9982 | Not specified |
| LOD | Not specified | 0.02 µg/ml | 0.05 µg/mL | 10 µg/mL | Not specified |
| LOQ | Not specified | 0.08 µg/ml | Not specified | 30 µg/mL | Not specified |
| Accuracy | High recovery pharmacophorejournal.compharmacophorejournal.comresearchgate.net | Within acceptance range (ICH guidelines) ijarmps.org | <20% for various levels | Within acceptable range (%RSD < 2%) ejournal.by | 92.67–105.23% mean recovery ingentaconnect.com |
| Precision | Low RSD pharmacophorejournal.compharmacophorejournal.comresearchgate.net | Within acceptance range (ICH guidelines) ijarmps.org | Intra-day & Inter-day <20% RSD fabad.org.tr | 1.0% RSD (method precision) ejournal.by | Not specified |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is another chromatographic technique used for the analysis of ketoconazole, particularly for qualitative and quantitative determination in pharmaceutical creams and ointments. researchgate.netscribd.comnih.govnih.govresearchgate.net TLC-densitometry allows for the separation, identification, and quantification of ketoconazole, even in the presence of other azole derivatives like clotrimazole (B1669251) and miconazole (B906). scribd.comnih.govresearchgate.net
A reported TLC method for the analysis of ketoconazole in pharmaceutical creams and ointments utilized precoated silica (B1680970) gel F254 plates with a solvent system consisting of n-hexane, chloroform, methanol, and diethylamine (B46881) (50:40:10:1 v/v). nih.govresearchgate.net After separation, the spots were visualized under short-wave UV light and quantified by scanning densitometry at 220 nm. nih.govresearchgate.net This method effectively separated ketoconazole from excipients and other drugs, demonstrating excellent recoveries from spiked samples. nih.govresearchgate.net
High-performance thin-layer chromatography (HPTLC) methods have also been developed for ketoconazole determination in pharmaceutical formulations like shampoos and creams. nih.govresearchgate.net One HPTLC method used silica gel 60 F254 plates and a mobile phase of ethanol-acetone-1.0 mol l-1 H2SO4. nih.gov Quantification was performed by scanning densitometry at 298 nm. nih.gov This method showed linearity in the range of 3-20 μg/ml with a correlation coefficient of 0.9992 and acceptable intra-day and inter-day precision and accuracy. nih.gov
Spectroscopic and Spectrometric Methods
Spectroscopic techniques provide valuable information about the structure and concentration of ketoconazole based on its interaction with electromagnetic radiation. UV-Visible spectrophotometry is a commonly used method for its quantification. researchgate.netscribd.comijarsct.co.inajrcps.comjparonline.comrjptonline.orgbioline.org.brijfmr.comrjptonline.orgresearchgate.netxjtu.edu.cnumi.ac.id
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a frequently employed technique in pharmaceutical analysis for the determination of substances that absorb UV or visible light. ijarsct.co.injparonline.com Ketoconazole exhibits absorption in the UV region, making this technique suitable for its quantification. ijarsct.co.inajrcps.comjparonline.comrjptonline.orgijfmr.comrjptonline.org
Method Development and Validation for Solubility and Quantification
UV-Visible spectrophotometric methods have been developed and validated for the determination of ketoconazole in various matrices, including pharmaceutical formulations and for solubility studies. ijarsct.co.inajrcps.comjparonline.comrjptonline.orgbioline.org.brijfmr.comrjptonline.orgumi.ac.id
A simple, accurate, and rapid UV spectroscopic method for ketoconazole in pharmaceutical formulations showed an absorption maximum at 257 nm in ethanol. ijarsct.co.in The method exhibited linearity with correlation coefficient values higher than 0.999 and intra- and inter-day assay within 2% relative standard deviation. ijarsct.co.in
Another UV-Vis spectrophotometric method for ketoconazole in semisolid dosage forms involved the formation of a violet colored complex with chloranil, showing a maximum wavelength at 481 nm in methanol and DMSO. ajrcps.com The method was linear in the concentration range of 5-30 µg/ml with a regression coefficient of 0.9991 and was validated for linearity, accuracy, precision, assay, ruggedness, and robustness. ajrcps.com
For the determination of ketoconazole in pharmaceutical tablet formulations, a UV-Vis spectrophotometric method using phosphate buffer pH 6.8 as solvent showed an absorption maximum at 208 nm. jparonline.com The method was linear in the concentration range of 10 to 60 µg/ml and validated according to ICH guidelines for linearity, accuracy, precision, LOD, LOQ, and robustness. jparonline.com The mean correlation coefficient was 0.999, accuracy was between 98.99 and 99.32%, and %RSD for precision was less than 2%. jparonline.com The LOD and LOQ were 1.37 and 4.07 µg/ml, respectively. jparonline.com
UV-Vis spectrophotometry has also been applied to determine the saturated solubility of ketoconazole. rjptonline.orgrjptonline.orgumi.ac.id A method using buffer phosphate pH 6.8 selected a wavelength of 230 nm. rjptonline.orgrjptonline.orgumi.ac.id The method was linear in the range of 5-50 ppm with a correlation coefficient of 0.9994 and validated for linearity, accuracy (93.84-95.95%), precision (%RSD 0.112-1.237 for intraday and 0.008-0.792 for interday), LOD (0.988 ppm), and LOQ (3.294 ppm). rjptonline.orgrjptonline.orgumi.ac.id The determined solubility of ketoconazole in buffer phosphate pH 6.8 was 21.044±0.759 ppm. rjptonline.orgrjptonline.orgumi.ac.id
Table 2: Summary of Selected UV-Vis Spectrophotometric Method Parameters for Ketoconazole
| Parameter | Method 1 ijarsct.co.in | Method 2 ajrcps.com | Method 3 jparonline.com | Method 4 rjptonline.orgrjptonline.orgumi.ac.id |
| Solvent | Ethanol | Methanol and DMSO | Phosphate buffer pH 6.8 | Buffer phosphate pH 6.8 |
| Wavelength (λmax) | 257 nm | 481 nm (with chloranil) | 208 nm | 230 nm |
| Linearity Range | Not specified | 5-30 µg/ml | 10-60 µg/ml | 5-50 ppm |
| Correlation Coefficient | >0.999 | 0.9991 | 0.999 | 0.9994 |
| Accuracy | Within 2% RSD | Validated | 98.99-99.32% | 93.84-95.95% |
| Precision | Within 2% RSD | Validated | <2% RSD | Intraday: 0.112-1.237% RSD, Interday: 0.008-0.792% RSD rjptonline.orgrjptonline.orgumi.ac.id |
| LOD | Not specified | 2.971685 µg/ml | 1.37 µg/ml | 0.988 ppm |
| LOQ | Not specified | 0.891506 µg/ml | 4.07 µg/ml | 3.294 ppm |
Mass Spectrometry (MS)
Mass Spectrometry (MS), often coupled with chromatographic separation techniques like Liquid Chromatography (LC), is a powerful tool for the identification, structural elucidation, and quantification of Ketoconazole. LC-MS/MS is particularly valuable for the sensitive and selective determination of Ketoconazole in complex matrices, including biological samples. thieme-connect.comnih.gov
Electrospray ionization (ESI) in positive ion mode is a common ionization technique employed for Ketoconazole analysis by MS. thieme-connect.comnih.govthieme-connect.com This approach facilitates the formation of protonated molecules ([M+H]⁺) which are then fragmented for detection. Multiple Reaction Monitoring (MRM) is frequently used in quantitative LC-MS/MS methods, offering high specificity by monitoring characteristic fragmentation transitions. For instance, the MRM transition of m/z 531.2 to 489.3 has been utilized for the quantification of Ketoconazole (KTZ) in human plasma. thieme-connect.comthieme-connect.com
Beyond quantification, LC-MS techniques are instrumental in identifying and characterizing degradation products of Ketoconazole, providing insights into its stability under various conditions. scholars.directnih.gov High-resolution mass spectrometry (HRMS) coupled with LC has been applied in metabolomics studies to explore the metabolic profile of Ketoconazole, leading to the identification of numerous metabolites, including novel ones. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about Ketoconazole and is also applicable for its quantitative determination. Both solution-state and solid-state NMR techniques contribute to understanding the compound's properties.
Proton NMR (¹H NMR) spectroscopy is a valuable technique for the quantitative analysis of Ketoconazole. Methods employing ¹H NMR have been developed for the direct quantitative assay of Ketoconazole in bulk form and pharmaceutical formulations like tablets. scilit.comtandfonline.com This typically involves integrating the signals corresponding to specific proton environments within the Ketoconazole molecule, often relative to a known quantity of an internal standard. For example, the integration of the methyl protons signal of Ketoconazole around 2.07 δ has been used for quantification. scilit.comtandfonline.com
Solid-state NMR (ss-NMR), including techniques like ¹H Magic Angle Spinning (MAS) NMR and ¹³C Cross-Polarization MAS (CP-MAS) NMR, is employed to characterize the solid form of Ketoconazole, such as in salts and co-crystals. acs.org These techniques can confirm the nature of interactions and the crystalline structure, which are critical for formulation development and stability. NMR spectroscopy has also been used in studies investigating the formation of inclusion complexes between Ketoconazole and cyclodextrins nih.gov, and for the identification of degradation products nih.gov. Quantitative NMR spectroscopy is also utilized for the assay of Ketoconazole reference substances, providing a method for purity determination. lgcstandards.com
Fourier Transform-Infrared (FT-IR) Spectroscopy
Fourier Transform-Infrared (FT-IR) spectroscopy is a widely used technique for the identification and characterization of Ketoconazole and its presence within various formulations. FT-IR provides a vibrational fingerprint of the molecule, allowing for confirmation of its identity and the detection of potential interactions with excipients.
The IR spectrum of pure Ketoconazole exhibits characteristic absorption peaks corresponding to specific functional groups. These include bands around 3119 cm⁻¹ (attributed to =C–H stretch), 1647 cm⁻¹ (C=O stretch), 1584 cm⁻¹ (C=C aromatic symmetric stretch), 1510 cm⁻¹ (C=C aromatic asymmetric stretch), and peaks at 1222 cm⁻¹ and 1200 cm⁻¹ (associated with the amine group). farmaciajournal.com
FT-IR spectroscopy is routinely applied in the characterization of Ketoconazole-loaded formulations such as microsponges, nanoparticles, solid dispersions, beads, and nanofibers. farmaciajournal.comafricanjournalofbiomedicalresearch.comresearchgate.netjocms.orgsmujo.idresearchgate.netpensoft.net By comparing the FT-IR spectra of the formulation to that of pure Ketoconazole and the individual excipients, researchers can assess whether the characteristic drug peaks are retained in the formulation, indicating the presence of the drug and providing insights into potential chemical interactions. africanjournalofbiomedicalresearch.comjocms.orgsmujo.id Shifts or broadening of peaks in the formulation's spectrum compared to the pure drug may suggest interactions, such as hydrogen bonding, between Ketoconazole and the formulation components. farmaciajournal.comsmujo.id FT-IR has also been used in studies investigating the diffusion of Ketoconazole journaldephysique.org and in the reverse engineering of pharmaceutical products like Ketoconazole shampoo to understand their composition ulisboa.pt.
Electroanalytical Techniques
Electroanalytical techniques, including voltammetry and potentiometry, offer sensitive and selective methods for the determination of Ketoconazole in various matrices, including pharmaceutical preparations and biological fluids. researchgate.netelectrochemsci.orgresearchgate.net These techniques exploit the electrochemical properties of Ketoconazole.
Voltammetry, encompassing techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), square-wave voltammetry (SWV), and adsorptive stripping differential pulse voltammetry (AdS-DPV), has been extensively applied for Ketoconazole analysis. electrochemsci.orgresearchgate.netnih.govrsc.orgresearchgate.net The electrochemical behavior of Ketoconazole, including its oxidation and reduction processes, can be studied using various electrode materials. Gold disk microelectrodes have been used to investigate Ketoconazole oxidation, demonstrating selective voltamperometric responses. electrochemsci.org Polished silver solid amalgam electrodes have been employed for the determination of Ketoconazole in pharmaceutical formulations, showing a well-defined reduction peak. researchgate.net Other electrode materials used include mercury electrodes nih.gov, carbon paste electrodes researchgate.net, boron-doped diamond electrodes rsc.org, and glassy carbon electrodes, including those modified with substances like β-cyclodextrin to enhance sensitivity and selectivity through complex formation. researchgate.net Voltammetric methods have demonstrated linearity over specific concentration ranges and have been successfully applied to quantify Ketoconazole in tablets, creams, and shampoos. electrochemsci.orgresearchgate.netrsc.orgresearchgate.net
Potentiometry, particularly potentiometric titration, is another electroanalytical method used for the quantitative determination of Ketoconazole. davidpublisher.comscispace.com Non-aqueous potentiometric titration methods have been developed for the assay of Ketoconazole in bulk form and tablets, allowing for the determination of the equivalence point through the analysis of the potential change. scilit.comtandfonline.com While not always as selective as some other methods, potentiometry can be a rapid and reproducible alternative for routine analysis. davidpublisher.com
Capillary Electrophoresis (CE), specifically capillary zone electrophoresis (CZE), is utilized for the identification and quantitative determination of Ketoconazole in drug formulations. researchgate.netspringernature.comnih.gov CE offers advantages in terms of separation efficiency and low sample consumption. CZE methods have been developed and validated for the determination of Ketoconazole in tablets and creams. nih.gov CE is also applied in the study of Ketoconazole enantiomers and their interactions with chiral selectors like cyclodextrins, enabling enantioseparation. nih.govdntb.gov.ua
Advanced Characterization of Formulations
Advanced characterization techniques are essential for understanding the physical properties and behavior of Ketoconazole in formulated products, particularly in novel drug delivery systems.
Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)
Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are crucial techniques for characterizing the size, size distribution, and surface charge of particles in liquid formulations containing Ketoconazole, such as nanoparticles and microemulsions.
DLS measures the intensity fluctuations of scattered light caused by the Brownian motion of particles to determine their hydrodynamic size and polydispersity index (PDI). researchgate.netresearchgate.netinnovareacademics.innih.gov Particle size and size distribution are critical parameters influencing the stability, drug release, and bioavailability of nanocarrier systems. Studies on Ketoconazole-loaded nanoparticles and microemulsions utilize DLS to assess these properties. researchgate.netresearchgate.netinnovareacademics.innih.gov For instance, Ketoconazole-loaded PLGA nanoparticles have been reported with a particle size of approximately 182 nm, while Ketoconazole-loaded microemulsions have shown particle sizes around 19.7 nm. researchgate.netresearchgate.netinnovareacademics.in PDI values obtained from DLS indicate the uniformity of the particle size distribution. innovareacademics.innih.gov
ELS, also known as Zetasizer, measures the electrophoretic mobility of particles in an electric field to determine their zeta potential. researchgate.netresearchgate.netinnovareacademics.innih.gov Zeta potential is a measure of the surface charge and is indicative of the colloidal stability of the formulation. A sufficiently high positive or negative zeta potential can prevent particle aggregation through electrostatic repulsion. Ketoconazole-loaded nanoparticles have been characterized with zeta potentials around -27.4 mV researchgate.netresearchgate.net, while Ketoconazole-loaded microemulsions have shown zeta potentials close to 0 mV innovareacademics.in.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology and structure of Ketoconazole particles and formulations. This technique is invaluable for visualizing the physical form of the drug and the architecture of complex delivery systems.
SEM is widely used to examine the morphology of Ketoconazole in various forms, including pure drug particles, microsponges, microspheres, nanoparticles, and beads. africanjournalofbiomedicalresearch.comresearchgate.netjocms.orgresearchgate.netpensoft.netresearchgate.netneuroquantology.comugm.ac.id SEM images can reveal details about particle shape (e.g., spherical, irregular), surface texture (e.g., smooth, porous), and the presence of aggregation. For example, SEM has shown distinct structural differences between different types of Ketoconazole microsponges africanjournalofbiomedicalresearch.com and has visualized the spherical shape of Ketoconazole nanosuspension particles, although some tendency for combination was observed ugm.ac.id. SEM images of microspheres have revealed their shape and the presence of pores on their surface researchgate.netneuroquantology.com. Characterization of electrospun Ketoconazole nanofibers by SEM shows the fiber distribution and morphology jocms.org. SEM is often used in conjunction with other techniques like DLS to provide a comprehensive understanding of the physical characteristics of formulated systems. researchgate.netresearchgate.net
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique widely applied in the characterization of Ketoconazole and its solid forms. DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is particularly useful for determining thermal transitions such as melting points, glass transition temperatures, and polymorphic transformations.
Studies employing DSC have consistently reported the melting point of pure crystalline Ketoconazole. The melting endotherm for Ketoconazole is typically observed in the range of approximately 149.6 °C to 152.5 °C mdpi.comnih.govinnovareacademics.infarmaciajournal.compsu.eduresearchgate.net. This characteristic endothermic peak is indicative of the energy absorbed during the melting process of the crystalline material farmaciajournal.com.
DSC is a valuable tool for assessing the crystallinity and purity of Ketoconazole samples. A sharp, well-defined melting peak generally corresponds to a highly crystalline and pure substance nih.gov. Deviations in the melting point or peak shape can suggest the presence of impurities, amorphous content, or different crystalline forms (polymorphs) psu.edu.
Furthermore, DSC is extensively used to investigate solid-state interactions between Ketoconazole and other components in mixtures, such as coformers in cocrystals or carriers in solid dispersions innovareacademics.infarmaciajournal.comakjournals.com. The appearance, disappearance, or shift of endothermic or exothermic peaks in the DSC thermograms of mixtures compared to the pure components can provide evidence of the formation of new solid phases like cocrystals or salts, or indicate eutectic behavior mdpi.comnih.govinnovareacademics.infarmaciajournal.com. For instance, Ketoconazole cocrystals with fumaric acid and succinic acid have shown melting endotherms at 170 °C and 167 °C, respectively, which are different from the melting points of the parent compounds nih.gov. The absence of separate peaks corresponding to the starting materials in the cocrystal thermograms confirms the formation of a new crystalline phase and the purity of the cocrystal nih.gov.
In solid dispersion formulations, DSC can reveal the physical state of Ketoconazole within the matrix. The disappearance or significant reduction of the characteristic Ketoconazole melting peak in the DSC thermogram of a solid dispersion suggests that the drug is present in an amorphous or molecularly dispersed state within the carrier akjournals.comsemanticscholar.org. Conversely, the retention of the melting peak, potentially shifted, can indicate that Ketoconazole remains at least partially crystalline in the dispersion farmaciajournal.com.
The thermal behavior of Ketoconazole and its various forms as analyzed by DSC provides critical information regarding their solid-state properties, which can influence their physical stability and performance in pharmaceutical formulations innovareacademics.infarmaciajournal.com.
Here is a table summarizing some reported melting points of Ketoconazole and its solid forms obtained via DSC:
| Substance | Melting Point (°C) | Reference |
| Pure Ketoconazole | 152.5 | mdpi.com |
| Pure Ketoconazole | 150 | nih.gov |
| Pure Ketoconazole | 149.97 | innovareacademics.in |
| Pure Ketoconazole | 150.6 | farmaciajournal.comresearchgate.net |
| Pure Ketoconazole | 149.6 | psu.edu |
| Ketoconazole-Fumaric Acid | 170 | nih.gov |
| Ketoconazole-Succinic Acid | 167 | nih.gov |
| Ketoconazole-GTA | 134.3 | mdpi.com |
| Ketoconazole-26DHB | 155.9 | mdpi.com |
| Ketoconazole-35DNB | 152.5 | mdpi.com |
| Ketoconazole-VNA | 145.9 | mdpi.com |
| Ketoconazole-PCA-II | 151.5 | mdpi.com |
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is an indispensable technique for characterizing the crystalline structure of Ketoconazole and its various solid forms. PXRD provides a unique diffraction pattern for each crystalline phase, acting as a fingerprint for identification and assessment of crystallinity.
The PXRD pattern of crystalline Ketoconazole exhibits characteristic intense peaks at specific 2θ diffraction angles acs.org. These peaks correspond to the constructive interference of X-rays diffracted by the crystal lattice planes. Reported characteristic peaks for pure crystalline Ketoconazole include those at approximately 17.5°, 19.8°, 23.2°, and 27.1° acs.org, as well as peaks at 23° and 48.10° semanticscholar.org.
PXRD is widely used to confirm the crystalline state of Ketoconazole and to detect changes in its solid form upon processing or interaction with other compounds mdpi.comnih.govinnovareacademics.infarmaciajournal.comnih.govmdpi.com. A change in the PXRD pattern of a sample compared to that of pure crystalline Ketoconazole is a definitive indication of the formation of a new solid phase, such as a cocrystal, salt, or a different polymorph nih.govinnovareacademics.inmdpi.com. For example, studies on Ketoconazole cocrystals with oxalic acid and fumaric acid have shown PXRD patterns distinct from those of the starting materials, confirming the generation of new crystalline forms innovareacademics.in. Similarly, Ketoconazole-fumaric acid cocrystals obtained through different methods exhibit characteristic PXRD patterns that confirm their identity as a pure solid form mdpi.com.
The intensity and sharpness of the diffraction peaks in a PXRD pattern are related to the degree of crystallinity of the sample. A reduction in peak intensity or broadening of peaks can indicate a decrease in crystallinity or the presence of amorphous material acs.orgafricanjournalofbiomedicalresearch.com. This is particularly relevant in the characterization of solid dispersions or nanoparticle formulations of Ketoconazole, where the drug may be converted to an amorphous state to enhance solubility semanticscholar.orgacs.orgnih.gov. The PXRD pattern of Ketoconazole nanoparticles, for instance, may show a significant reduction in the characteristic peaks of the crystalline drug, indicating a conversion to an amorphous nature semanticscholar.orgacs.org.
PXRD is also a crucial technique in stability studies to monitor potential solid-state transformations over time or under different storage conditions innovareacademics.infarmaciajournal.comafricanjournalofbiomedicalresearch.com. The absence of significant changes in the PXRD pattern of a Ketoconazole formulation over a study period indicates that the crystalline form remains stable innovareacademics.inafricanjournalofbiomedicalresearch.com.
Here is a table showing some characteristic PXRD peak locations for Ketoconazole:
| Substance | Characteristic 2θ Peaks (approximate) | Reference |
| Pure Ketoconazole | 17.5°, 19.8°, 23.2°, 27.1° | acs.org |
| Pure Ketoconazole | 23°, 48.10° | semanticscholar.org |
DSC and PXRD are often used in combination to provide a comprehensive understanding of the solid-state properties of Ketoconazole, allowing for the characterization of different crystalline forms, assessment of purity and crystallinity, and evaluation of solid-state stability mdpi.comnih.govinnovareacademics.infarmaciajournal.comakjournals.comsemanticscholar.orgnih.govtandfonline.com.
In Vitro Pharmacology and Molecular Interaction Studies
Enzyme Inhibition Kinetics of Ketoconazole
Ketoconazole is a well-established inhibitor of various enzyme systems, with a notable impact on cytochrome P450 enzymes and steroidogenic enzymes.
Cytochrome P450 Enzyme Systems (e.g., CYP3A4, CYP1A2, CYP2B6, CYP2C9/C8, CYP2C19, CYP2D6)
Ketoconazole is widely recognized as a potent inhibitor of human cytochrome P450 3A (CYP3A) isoforms, particularly CYP3A4. tandfonline.comtandfonline.comresearchgate.netnih.gov It is frequently used as an index inhibitor for CYP3A activity in both in vitro and in vivo studies. tandfonline.comtandfonline.com The mechanism of CYP3A inhibition by ketoconazole has been a subject of extensive research, with studies indicating a mixed competitive-noncompetitive process, although the noncompetitive component may be dominant. nih.gov Quantitative estimates of the inhibition constant (Ki) for CYP3A substrates are typically in the low nanomolar range. nih.gov
Variability in reported Ki values for ketoconazole inhibition of CYP3A in vitro has been observed across numerous studies. tandfonline.comtandfonline.com A review of 51 published studies reporting 76 Ki values for 31 different CYP3A substrates found a range from 0.001 µM to 25 µM, with a geometric mean of 0.1 µM and a median of 0.08 µM. tandfonline.comtandfonline.com Factors contributing to this variability may include incubation duration, microsomal protein concentration, and potential inhibition of non-CYP3A pathways. tandfonline.comtandfonline.com
The inhibition of CYP2C19 and CYP2D6 by ketoconazole has been quantified in vitro, showing lower potency compared to CYP3A4 inhibition. researchgate.net
| CYP Enzyme | Inhibition Type (In Vitro) | Typical Ki Range (µM) | Notes |
|---|---|---|---|
| CYP3A4 | Mixed competitive-noncompetitive (primarily noncompetitive) | 0.011 - 0.045 (low nanomolar) nih.gov, 0.001 - 25 (overall range) tandfonline.comtandfonline.com | Potent inhibition; widely used as index inhibitor. tandfonline.comtandfonline.com Variability in reported Ki values exists. tandfonline.comtandfonline.com |
| CYP1A2 | Inhibition observed at higher concentrations | Higher than CYP3A4 psu.edu | Less potent than CYP3A4. psu.edu |
| CYP2B6 | Inhibition observed. researchgate.net | ||
| CYP2C9 | Inhibition observed at higher concentrations | Higher than CYP3A4 psu.edunih.gov | Less potent than CYP3A4. psu.edunih.gov |
| CYP2C19 | Inhibition observed at higher concentrations | Higher than CYP3A4 psu.edunih.gov | Less potent than CYP3A4. psu.edunih.gov |
| CYP2D6 | Inhibition observed at higher concentrations | Higher than CYP3A4 psu.edunih.gov | Less potent than CYP3A4. psu.edunih.gov |
Steroidogenic Enzyme Inhibition
Ketoconazole is also known to inhibit several steroidogenic enzymes, which are crucial for the synthesis of steroid hormones. In vitro studies have investigated its effects on enzymes in adrenal and gonadal steroidogenesis pathways.
In human adrenal microsomal and mitochondrial suspensions, ketoconazole has been shown to competitively inhibit the activities of several enzymes involved in steroid biosynthesis. nih.govoup.com The inhibitory effects on 17-hydroxylase, 17,20-desmolase (also known as 17,20-lyase), and 11β-hydroxylase activities are considerably greater, with Ki values in the order of 10-8 M. nih.govoup.com Inhibition of 21-hydroxylase and 3β-hydroxysteroid dehydrogenase/isomerase activities is less potent, with Ki values in the order of 10-4 M. nih.govoup.com
Studies on human ovarian tissue in vitro have demonstrated that ketoconazole causes a dose-dependent decrease in the activities of 3β-hydroxysteroid dehydrogenase/isomerase (3β-HSD) and 17-hydroxylase (17-OH). nih.gov At equimolar concentrations with the substrate (50 µM), ketoconazole inhibited 17-OH by 70%. nih.gov Significant inhibition of 3β-HSD activity was observed with increasing amounts of ketoconazole. nih.gov No significant effect on ovarian aromatase activity was noted except at the highest concentration tested. nih.gov
In rat and human testes, ketoconazole competitively inhibited the activities of steroid 17α-hydroxylase and C17-20 lyase. jst.go.jp Ki values were in the order of 10-8 M for human testicular enzymes and 10-7-10-6 M for rat testicular enzymes. jst.go.jp
| Steroidogenic Enzyme | Tissue Source (In Vitro) | Inhibition Type | Typical Ki Range (M) | Observed Effects |
|---|---|---|---|---|
| 17-Hydroxylase (CYP17A1) | Human Adrenal nih.govoup.com, Human Ovary nih.gov, Human Testes jst.go.jp | Competitive nih.govoup.comjst.go.jp | ~10-8nih.govoup.com | Significant inhibition observed in adrenal and ovarian tissue. nih.govoup.comnih.gov |
| 17,20-Desmolase/Lyase (CYP17A1) | Human Adrenal nih.govoup.com, Human Testes jst.go.jp | Competitive nih.govoup.comjst.go.jp | ~10-8nih.govoup.com | Significant inhibition observed. nih.govoup.com |
| 11β-Hydroxylase (CYP11B1) | Human Adrenal nih.govoup.com | Competitive nih.govoup.com | ~10-8nih.govoup.com | Significant inhibition observed. nih.govoup.com |
| 21-Hydroxylase (CYP21A2) | Human Adrenal nih.govoup.com | Competitive nih.govoup.com | ~10-4nih.govoup.com | Less potent inhibition compared to 17-hydroxylase, 17,20-desmolase, and 11β-hydroxylase. nih.govoup.com |
| 3β-Hydroxysteroid Dehydrogenase/Isomerase (HSD3B) | Human Adrenal nih.govoup.com, Human Ovary nih.gov | Competitive nih.govoup.com | ~10-4nih.govoup.com | Less potent inhibition compared to 17-hydroxylase, 17,20-desmolase, and 11β-hydroxylase in adrenal tissue. nih.govoup.com Dose-dependent decrease in activity observed in ovarian tissue. nih.gov |
| Aromatase (CYP19A1) | Human Ovary nih.gov | No significant effect observed except at the highest concentration tested. nih.gov | ||
| 16α-Hydroxylase | Human Testes jst.go.jp | Competitive jst.go.jp | ~10-8jst.go.jp |
Protein Binding and Distribution Studies (In Vitro)
In vitro studies have characterized the extent to which ketoconazole binds to plasma proteins and distributes into subcellular fractions.
Plasma Protein Binding Characteristics
Ketoconazole exhibits high plasma protein binding. In human plasma protein binding studies, ketoconazole was shown to be 98.89% bound to human plasma proteins. fda.gov Another source indicates approximately 99% binding, mainly to the albumin fraction. hres.cafda.gov Approximately 84% is bound to plasma albumin, with another 15% associated with blood cells, totaling 99% binding within the plasma. drugbank.com The relevance of this intense protein binding to antifungal activity has been investigated in vitro, with studies suggesting that total drug levels may be considered relevant in routine susceptibility testing. asm.orgnih.gov
| Binding Target | Extent of Binding (In Vitro) | Primary Binding Protein |
|---|---|---|
| Human Plasma Proteins | ~99% hres.cafda.govdrugbank.com, 98.89% fda.gov | Albumin hres.cafda.govdrugbank.com |
| Blood Cells | ~15% (associated) drugbank.com |
Binding to Subcellular Fractions (e.g., Liver, Kidney, Lung, Intestine)
In vitro studies have demonstrated that ketoconazole binds to microsomal proteins in various tissues. Ketoconazole was found to bind to liver, kidney, lung, and intestinal microsomal proteins. fda.gov
Ketoconazole Metabolic Pathway Elucidation (In Vitro)
In vitro studies, particularly using human liver microsomes and hepatocytes, have been instrumental in elucidating the metabolic pathways of ketoconazole. Ketoconazole is extensively metabolized, primarily by hepatic microsomal enzymes. hres.cafda.gov CYP3A4 is identified as the major enzyme involved in ketoconazole metabolism. fda.govdrugbank.comnih.gov
The major identified metabolic pathways involve oxidation and degradation of the imidazole (B134444) and piperazine (B1678402) rings. hres.cafda.govnih.govresearchgate.net Oxidative O-dealkylation and aromatic hydroxylation also occur. hres.cafda.govnih.govresearchgate.net Studies using liquid chromatography-mass spectrometry (LC-MS)-based metabolomics have identified numerous metabolites, including those resulting from oxidation of the piperazine and imidazole rings, N-deacetylation, O-dealkylation, and aromatic hydroxylation. nih.govwashington.edu N-deacetyl ketoconazole (DAK) is reported as a major initial metabolite. nih.govresearchgate.net
| Metabolic Pathway | Enzymes Involved (In Vitro) | Key Metabolites Identified (In Vitro) |
|---|---|---|
| Oxidation and Degradation of Imidazole Ring | Primarily CYP3A4 fda.govdrugbank.comnih.gov | M2 (major), M3, M4, M5 drugbank.com |
| Oxidation and Degradation of Piperazine Ring | Primarily CYP3A4 fda.govdrugbank.comnih.gov | Isomers of completely oxidized piperazine metabolites (e.g., M12, M13) nih.gov |
| Oxidative O-Dealkylation | M14 (dichlorophenyl imidazole moiety) nih.gov, M3 researchgate.net | |
| Aromatic Hydroxylation | ||
| N-Deacetylation | N-deacetyl ketoconazole (DAK) nih.govresearchgate.net | |
| Dehydrogenation | M11 researchgate.net |
Identification of Major Metabolites
In vitro studies have been conducted to identify the major metabolites of ketoconazole. The primary metabolic pathways involve the oxidation and degradation of the imidazole and piperazine rings, as well as oxidative O-dealkylation and aromatic hydroxylation. europa.eusrce.hr
One prominent metabolite identified is M2, which is an end product resulting from the oxidation of the imidazole moiety. drugbank.com Other metabolites resulting from the oxidation of the imidazole moiety include M3, M4, and M5. drugbank.com Ketoconazole can also undergo N-deacetylation to form M14, alkyl oxidation to M7, N-oxidation to M13, aromatic hydroxylation to M8, or hydroxylation to M9. drugbank.com M9 can be further oxidized to M12, undergo N-dealkylation to M10 with subsequent N-dealkylation to M15, or form an iminium ion. drugbank.com
In studies using rat plasma, nine metabolites were identified, with the O-dealkylated metabolite (M3) and the dehydrogenated metabolite (M11) being the most abundant. srce.hr In rat cornea, eleven metabolites were identified, with M2 being the primary metabolite, formed through O-dealkylation and hydrogenation. srce.hr While many metabolites have been identified in vitro, there is a notable lack of in vivo human data clearly demonstrating which metabolites are formed and the enzymes involved. researchgate.net However, studies in rodents have identified N-deacetyl ketoconazole (DAK), also referred to as M1, as a major metabolite. researchgate.netnih.gov
Enzymes Involved in Ketoconazole Metabolism
The metabolism of ketoconazole is primarily mediated by cytochrome P450 (CYP) enzymes. In vitro studies have consistently shown that CYP3A4 is the major enzyme involved in the metabolism of ketoconazole. europa.eusrce.hrdrugbank.com While CYP3A4 is the primary contributor, some contribution from CYP2D6 has also been noted in the formation of the M2 metabolite. drugbank.com
Other enzymes potentially involved in ketoconazole metabolism include AADAC and UGT1A4, as indicated in physiologically based pharmacokinetic (PBPK) models. nih.govresearchgate.net Flavin-containing monooxygenase 3 (FMO3) is also involved in the metabolism of the N-deacetyl ketoconazole (M1) metabolite to M2. nih.govresearchgate.net
Ketoconazole is also known to inhibit several cytochrome P450 enzymes involved in steroidogenesis, such as 17α-hydroxylase and 17,20-desmolase, in addition to its well-established inhibition of CYP3A. nih.gov
In Vitro Drug-Drug Interaction Modeling
Ketoconazole is widely recognized as a potent inhibitor of CYP3A4 and is frequently used as an index inhibitor for in vitro and in vivo drug-drug interaction (DDI) studies. nih.govnih.govnih.gov Its strong DDI potential is well-documented. researchgate.netnih.gov In vitro DDI modeling is crucial for predicting potential interactions with co-administered drugs that are substrates of the enzymes and transporters inhibited by ketoconazole.
Physiologically based pharmacokinetic (PBPK) models have been developed to simulate the inhibitory effect of ketoconazole and its metabolites on enzymes like CYP3A4 and transporters such as P-glycoprotein (P-gp). nih.govresearchgate.net These models incorporate in vitro data to predict DDI scenarios. nih.gov Studies using PBPK models have shown that including ketoconazole metabolites, such as N-deacetyl ketoconazole (M1) and N-hydroxy-N-deacetylketoconazole (M2), as reversible inhibitors in the models improves the prediction of DDI outcomes for victim drugs like midazolam, alprazolam, triazolam, and digoxin. nih.govresearchgate.net
In vitro studies investigating the inhibition of various CYP substrates by ketoconazole in human liver microsomes have yielded variable results for quantitative inhibitory potency (Ki values), highlighting the complexity of accurately modeling these interactions. nih.gov Factors such as incubation duration, microsomal protein concentration, and the specific substrate used can contribute to this variability. nih.gov
Competitive, Noncompetitive, and Mixed Inhibition Models
In vitro studies have characterized the nature of enzyme inhibition by ketoconazole using various kinetic models, including competitive, noncompetitive, and mixed inhibition. nih.govresearchgate.netencyclopedia.pub
Ketoconazole's inhibition of CYP3A4-mediated metabolism of various substrates, including triazolam, midazolam, testosterone, and nifedipine, has been described as a mixed competitive-noncompetitive process. nih.govresearchgate.net In a mixed inhibition model, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net The noncompetitive component is often reported as dominant, but not exclusive. nih.gov Analysis of in vitro data using a mixed competitive-noncompetitive model has yielded inhibition constant (Ki) values for ketoconazole in the low nanomolar range for these substrates. nih.govresearchgate.net
Some studies have specifically indicated that ketoconazole exhibits mixed-type inhibition that is noncompetitive/competitive. frontiersin.org The alpha (α) value in mixed inhibition models indicates how the inhibitor affects the binding affinity between the enzyme and the substrate; for ketoconazole, α values between 2.1 and 6.3 have been reported for the inhibition of certain metabolic pathways, while inhibition of midazolam 4-hydroxylation was consistent with a competitive process. nih.gov
Competitive inhibition occurs when the inhibitor competes with the substrate for binding to the same active site on the enzyme. encyclopedia.pub Non-competitive inhibition involves the inhibitor binding to a site distinct from the active site, affecting the enzyme's catalytic efficiency. encyclopedia.pub Mixed inhibition combines aspects of both competitive and noncompetitive mechanisms. researchgate.netencyclopedia.pub Ketoconazole and other imidazole antifungals are known to exhibit potent mixed reversible inhibition of CYP3As. encyclopedia.pub
Data from in vitro studies using Lineweaver-Burk plots have also supported the mixed-type inhibition model for ketoconazole's effect on the metabolism of certain drugs, showing intersecting lines in the fourth quadrant. frontiersin.org
| Metabolite ID | Description | Enzymes Involved (In Vitro) | Source(s) |
| M2 | Oxidation product of the imidazole moiety | CYP3A4, CYP2D6, FMO3 (from M1) | drugbank.comnih.govresearchgate.net |
| M3 | O-dealkylated metabolite | Hepatic microsomal enzymes | srce.hr |
| M4 | Oxidation product of the imidazole moiety | CYP3A4 | drugbank.com |
| M5 | Oxidation product of the imidazole moiety | CYP3A4 | drugbank.com |
| M7 | Alkyl oxidation product | Unknown | drugbank.com |
| M8 | Aromatic hydroxylation product | Unknown | drugbank.com |
| M9 | Hydroxylation product | Unknown | drugbank.com |
| M10 | N-dealkylation product (from M9) | Unknown | drugbank.com |
| M11 | Dehydrogenated metabolite | Unknown | srce.hr |
| M12 | Oxidation product of M9 | Unknown | drugbank.com |
| M13 | N-oxidation product | Unknown | drugbank.com |
| M14 (DAK) | N-deacetylation product (N-deacetyl ketoconazole) | Unknown (formed by AADAC) | drugbank.comnih.govresearchgate.net |
| M15 | N-dealkylation product (from M10) | Unknown | drugbank.com |
| Enzyme Involved | Role in Ketoconazole Metabolism/Interaction (In Vitro) | Source(s) |
| CYP3A4 | Major enzyme in metabolism; Potent inhibitor | europa.eusrce.hrdrugbank.comnih.gov |
| CYP2D6 | Contributes to M2 formation; Inhibited by DAK | drugbank.comnih.gov |
| AADAC | Involved in M1 formation | nih.govresearchgate.net |
| UGT1A4 | Involved in metabolism | nih.govresearchgate.net |
| FMO3 | Metabolizes M1 to M2 | nih.govresearchgate.net |
| 17α-hydroxylase | Inhibited by ketoconazole | nih.gov |
| 17,20-desmolase | Inhibited by ketoconazole | nih.gov |
| P-glycoprotein (P-gp) | Inhibited by ketoconazole and DAK | europa.eunih.govnih.gov |
| BCRP | Inhibited by ketoconazole and DAK | europa.eunih.gov |
| OATP1B1 | Inhibited by DAK | nih.gov |
| OATP1B3 | Inhibited by DAK | nih.gov |
| CYP1A2 | Inhibited by ketoconazole | europa.eu |
| CYP2B6 | Inhibition by ketoconazole cannot be excluded | europa.eu |
| CYP2C9/C8 | Inhibition by ketoconazole cannot be excluded | europa.eu |
| CYP2C19 | Inhibition by ketoconazole cannot be excluded; Inhibited by DAK | europa.eunih.gov |
| Inhibition Model Type | Description | Relevance to Ketoconazole (In Vitro) | Source(s) |
| Competitive | Inhibitor competes with substrate for the active site. | Observed for midazolam 4-hydroxylation; Component of mixed inhibition. | nih.govencyclopedia.pub |
| Noncompetitive | Inhibitor binds to a different site, affecting enzyme efficiency. | Component of mixed inhibition. | researchgate.netencyclopedia.pub |
| Mixed | Inhibitor can bind to both free enzyme and enzyme-substrate complex. | Primary model describing ketoconazole's inhibition of CYP3A4. | nih.govresearchgate.netencyclopedia.pubfrontiersin.org |
Structure Activity Relationship Sar Investigations
Correlation between Chemical Structure and Biological Activity
The core structure of ketoconazole, an imidazole (B134444) derivative, is crucial for its antifungal properties. ontosight.ainih.govmdpi.com The molecule comprises several key components: an imidazole ring, a dioxolane ring, a dichlorophenyl ring, and a piperazine (B1678402) ring with an acetyl group. ontosight.aiuni.luresearchgate.net Variations or modifications to these parts can significantly impact the compound's potency and spectrum of activity.
Influence of Core Imidazole and Dioxolane Moieties
The imidazole ring is fundamental to the mechanism of action of ketoconazole and other azole antifungals. The nitrogen atom in the imidazole ring (specifically N-3) coordinates with the heme iron atom in the active site of fungal CYP51, thereby inhibiting the enzyme's activity. sld.cu This coordination prevents the demethylation of lanosterol (B1674476), a vital step in the biosynthesis of ergosterol (B1671047), the primary sterol in fungal cell membranes. ontosight.aimims.comnih.gov The disruption of ergosterol synthesis leads to increased cell membrane permeability, impaired fungal growth, and ultimately cell death. ontosight.ai
Impact of Substituent Modifications on Antifungal Potency
Modifications to the substituents attached to the core structure of ketoconazole have been explored to develop analogues with potentially improved antifungal activity or altered pharmacokinetic properties. For instance, studies involving piperazine-modified ketoconazole derivatives have shown increased activity against certain fungal and trypanosomatid pathogens compared to the parent compound. researchgate.netnih.gov These modifications can influence factors such as solubility, membrane permeability, and binding affinity to the target enzyme or other biological molecules. solubilityofthings.comresearchgate.net
Research into novel azole derivatives, structurally similar to ketoconazole, has also provided insights into the impact of different substituents. For example, studies on tetrazole-thiazoline hybrids demonstrated varying degrees of antifungal activity against Candida albicans and other fungi, with certain substituents leading to higher potency than ketoconazole. nih.gov Similarly, investigations into spirotryprostatin A derivatives, some of which exhibited antifungal activity comparable to or exceeding ketoconazole, have highlighted the importance of specific structural scaffolds and substituent positions for biological activity against phytopathogens. mdpi.com
While specific comprehensive data tables detailing the impact of every possible substituent modification on ketoconazole's antifungal potency are extensive and depend on the specific fungal species and assay conditions, the general principle derived from SAR studies is that the nature, position, and electronic properties of substituents can significantly modulate the antifungal efficacy of ketoconazole analogues. nih.govmdpi.com
Stereochemical Influences on Activity
Ketoconazole is administered as a racemic mixture of two cis enantiomers: (-)-(2S,4R) and (+)-(2R,4S). allfordrugs.comedpsciences.orgguidetomalariapharmacology.org The stereochemistry at the C2 and C4 positions of the dioxolane ring is crucial for its biological activity. ontosight.aiallfordrugs.comedpsciences.org Studies have demonstrated that the different stereoisomers of ketoconazole can exhibit varying selectivity and potency against different cytochrome P-450 enzymes, including fungal CYP51 and human CYP enzymes involved in steroid biosynthesis. nih.gov
For example, the cis-(2S,4R) isomer has been reported to be more effective against rat lanosterol 14α-demethylase compared to other stereoisomers. nih.gov This highlights that the precise three-dimensional arrangement of the atoms in ketoconazole is critical for optimal binding and inhibition of its fungal target. The difference in activity among stereoisomers underscores the importance of stereochemistry in the design and evaluation of antifungal agents. nih.govnih.gov
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling techniques play a vital role in understanding the SAR of ketoconazole at a molecular level. These approaches provide insights into the electronic structure, preferred conformations, and interactions of ketoconazole with its biological targets.
Density Functional Theory (DFT) for Structural Characterization
Density Functional Theory (DFT) calculations are employed to investigate the electronic structure and properties of ketoconazole and its interactions. DFT can provide detailed information about the molecule's geometry, charge distribution, and reactivity descriptors such as ionization potential, electron affinity, and the HOMO-LUMO band gap. nih.govmdpi.com These parameters can help in understanding the molecule's stability and its propensity to interact with other molecules, including the active site of enzymes. mdpi.com
DFT has been used in studies characterizing the local structure and dynamics of ketoconazole, supporting experimental data from solid-state NMR measurements. researchgate.netresearchgate.net Such computational methods can help to confirm and refine the understanding of the molecule's structure in different environments.
Molecular Docking with Target Enzymes (e.g., CYP51)
Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand (such as ketoconazole) to a receptor (such as fungal CYP51). sld.cunih.govijesi.orgnih.govjaptronline.com By simulating the interaction between ketoconazole and the active site of CYP51, molecular docking studies can provide insights into the key residues involved in binding, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and the estimated binding energy. sld.cuijesi.orgnih.gov
Studies utilizing molecular docking with CYP51 from various fungal species, including Candida albicans, have helped to understand how ketoconazole binds to the enzyme and inhibits its function. nih.govnih.govbohrium.com These studies often compare the binding modes and energies of ketoconazole with those of other azole antifungals or novel designed compounds to rationalize observed differences in activity. nih.govbohrium.com For instance, docking studies have confirmed the crucial coordination of the imidazole nitrogen with the heme iron in CYP51. sld.cu
Molecular docking, often combined with other computational methods like molecular dynamics simulations, provides a powerful tool for predicting the activity of potential new antifungal agents based on their predicted interactions with the target enzyme. nih.gov
Here is an example of how molecular docking data might be presented, illustrating binding energies of ketoconazole and some hypothetical analogues to CYP51:
| Compound | Predicted Binding Energy (kcal/mol) | Key Interactions with CYP51 Active Site |
|---|---|---|
| Ketoconazole | -7.5 | Imidazole N-3 to Heme Iron, Hydrophobic interactions with surrounding residues |
| Analogue A | -8.2 | Stronger hydrophobic interactions due to modified substituent |
| Analogue B | -6.0 | Weaker binding due to unfavorable steric clash |
Note: The data in this table are illustrative and based on typical findings in molecular docking studies, not specific results from the provided search snippets unless explicitly cited.
SAR in Non-Antifungal Biological Applications
Ketoconazole's non-antifungal activities are largely attributed to its interactions with mammalian cytochrome P450 enzymes and other protein targets. These interactions can lead to inhibition of steroidogenesis and potential anti-cancer effects, among other reported activities researchgate.netwikipedia.org.
Inhibition of Steroidogenesis
Ketoconazole is known to inhibit several mammalian cytochrome P450 enzymes involved in steroid hormone synthesis. This includes potent inhibition of 17α-hydroxylase and 17,20-lyase (CYP17A1), enzymes critical for the synthesis of androgens and cortisol wikipedia.orgrndsystems.com. It can also inhibit cholesterol side-chain cleavage enzyme wikipedia.org. This inhibition forms the basis for its use in conditions like Cushing's syndrome and prostate cancer, where reduction of steroid hormone levels is desired researchgate.netwikipedia.org.
While ketoconazole targets fungal CYP51 with relatively higher affinity compared to human CYP51, its potency against certain human CYPs, particularly CYP3A4, is significant researchgate.netcambridgemedchemconsulting.com. CYP3A4 is a major enzyme involved in drug metabolism, and ketoconazole's inhibition of this enzyme can lead to significant drug-drug interactions researchgate.netcambridgemedchemconsulting.comnih.gov. Studies have investigated the structural features of ketoconazole responsible for these interactions. The imidazole ring is understood to be crucial for binding to the heme iron in the active site of cytochrome P450 enzymes cambridgemedchemconsulting.com.
Research into ketoconazole analogs has aimed to dissect the SAR for inhibiting specific steroidogenic enzymes or drug-metabolizing enzymes. Preliminary SAR studies with ketoconazole analogues suggest that the azole ring may be central to the inhibitory activity against the nuclear xenobiotic receptor PXR aacrjournals.org.
Anti-cancer Activity
Beyond its effects on steroid synthesis, ketoconazole has demonstrated potential anti-cancer activity in various cancer types, including hepatocellular carcinoma, prostate, breast, colon, and bladder cancers researchgate.netnih.gov. The molecular mechanisms underlying these anti-cancer effects are still being elucidated and may involve multiple pathways.
Studies have explored the activity of ketoconazole and its derivatives against cancer cells. For instance, ketoconazole has been found to selectively target truncated glioma-associated oncogene homolog 1 (tGLI1)-positive breast cancer cells nih.gov. SAR studies involving single moiety substitutions on the ketoconazole structure have been conducted to identify derivatives that retain or enhance this selective anti-cancer activity while potentially reducing off-target toxicity nih.gov.
Some research suggests that ketoconazole's anti-cancer effects might be linked to the induction of mitochondrial dysfunction and apoptosis, potentially mediated through the suppression of PTGS2 (prostaglandin-endoperoxide synthase 2) nih.gov.
Data on the half-maximal inhibitory concentrations (IC50) of ketoconazole in various non-antifungal contexts highlight its potency against different targets. For example, ketoconazole has been shown to inhibit the formation of certain metabolites by CYP3A4/5 with IC50 values in the sub-micromolar range nih.gov.
Here is a table summarizing some reported IC50 values for ketoconazole in non-antifungal contexts:
| Target Enzyme/Activity | IC50 (µM) | Reference |
| Inhibition of Lonafarnib Metabolite M1 Formation (CYP3A4/5) | 0.61 | nih.gov |
| Inhibition of Lonafarnib Metabolite M2 Formation (CYP3A4/5) | 0.92 | nih.gov |
| Inhibition of Human CYP3A4 | 0.04 | researchgate.net |
| Inhibition of Human CYP17A1 | - | rndsystems.com |
| Inhibition of Human PXR Transactivation (in presence of rifampicin) | ~10 | aacrjournals.org |
| Inhibition of HepG2 cell line (Anticancer) | >7.37 - 26.00 | acs.org |
Note: IC50 values can vary depending on the experimental conditions and the specific assay used.
Further detailed research findings on the SAR of ketoconazole in non-antifungal applications are ongoing, aiming to identify structural modifications that could lead to improved selectivity and efficacy for specific therapeutic uses beyond its established antifungal role.
Advanced Formulation and Drug Delivery System Research
Liposomal Drug Delivery Systems for Ketoconazole
Liposomes, microscopic vesicles composed of lipid bilayers, have been explored as carriers for ketoconazole to enhance its delivery. Their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs make them suitable for various administration routes, including topical application. impactfactor.orgfarmaciajournal.com Encapsulating ketoconazole in liposome (B1194612) structures can potentially overcome issues related to the toxicity of conventional formulations and offer benefits in terms of biodegradability, increased stability, and prolonged drug release. ijper.orgresearchgate.netresearchgate.net
Preparation Methods (e.g., Ultrasound, Injection)
Various methods are employed for the preparation of ketoconazole liposomes, including ultrasound and injection methods. ijper.orgresearchgate.netresearchgate.net One study utilized both ultrasound and injection methods, introducing vegetable oils like sunflower and olive oil as solvents instead of harmful organic solvents. ijper.orgresearchgate.net In the ultrasound method, the liposomal preparation was sonicated in an ultrasonic bath, followed by storage at room temperature and then refrigeration to complete liposome formation. ijper.org The injection method involves injecting a mixture of the drug and lipids dissolved in an alcoholic solvent into a hot aqueous phase while stirring. google.com This method can be adjusted to control liposome particle size. google.com Another technique, the thin-film hydration method, has also been used to prepare multilamellar ketoconazole liposome vesicles, incorporating sunflower and olive oil as solvents. farmaciajournal.com
Encapsulation Efficiency and Stability Evaluations
Encapsulation efficiency (EE) and stability are critical parameters evaluated for ketoconazole liposomes. EE is typically calculated as the ratio of the encapsulated drug quantity to the initial drug quantity used in the preparation. ijper.org Studies have shown varying encapsulation efficiencies depending on the preparation method and the ratio of components like ketoconazole, cholesterol, and L-α-phosphatidylcholine. ijper.orgresearchgate.netresearchgate.net For instance, using the ultrasound and injection methods with specific ratios, high encapsulation efficiencies of 70.33% and 87.06% were obtained, respectively. ijper.orgresearchgate.net
Stability evaluations assess the integrity of the liposomes and the retention of the encapsulated drug over time under different storage conditions. Stability is typically evaluated by observing visual appearance, morphology, and determining encapsulation efficiency after storage. ijper.org Studies have indicated that the stability of ketoconazole liposomes is generally higher when stored at lower temperatures, such as 4ºC, compared to 25ºC. ijper.orgresearchgate.netresearchgate.net Drug leakage can increase at higher temperatures due to increased lipid fluidity. researchgate.net
Nanostructured Particles and Nanocrystalline Formulations
Nanostructured particles and nanocrystalline formulations represent another approach to enhance the properties of ketoconazole, particularly its solubility and dissolution rate. chalcogen.rowjpls.org Reducing the particle size to the nanometer range can significantly increase the surface area and potentially improve the bioavailability of poorly water-soluble drugs like ketoconazole. chalcogen.rowjpls.orgjapsonline.com
Synthesis and Characterization for Solubility Enhancement
The synthesis of nanostructured particles and nanocrystalline formulations often focuses on improving the solubility of ketoconazole. One approach involves the formation of salts, such as ketoconazole dihydrochloride (B599025), which can exhibit significantly greater aqueous solubility compared to the base drug. chalcogen.roresearchgate.net This salt formation can be achieved by methods like bubbling anhydrous hydrogen chloride gas into a suspension of ketoconazole. chalcogen.roresearchgate.net Characterization techniques such as gas chromatography-mass spectroscopy (GC-MS), Fourier transform infrared (FTIR), UV spectroscopy, differential scanning calorimetry (DSC), and scanning electron microscopy (SEM) are employed to confirm the structure, purity, and morphology of the synthesized particles. chalcogen.roresearchgate.net SEM studies can reveal the presence of dispersible nanoparticles. chalcogen.roresearchgate.net Solubility measurements, such as Higuchi-Connor's method, are used to quantify the enhanced aqueous solubility. chalcogen.ro
Another method for solubility enhancement involves the preparation of nanocrystals, which are pure drug particles in the nanometer size range. wjpls.org Techniques like nanoprecipitation, milling, and high-pressure homogenization can be used for the preparation of nanocrystals. wjpls.orgjapsonline.com Characterization of nanocrystals includes determining particle size, morphology, and crystalline state using techniques like dynamic light scattering (DLS), SEM, and X-ray powder diffraction (XRD). chalcogen.ronih.govresearchgate.net
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticle Development
Poly(lactic-co-glycolide) (PLGA) is a biodegradable and biocompatible polymer widely used in the development of nanoparticles for drug delivery. nih.gov Ketoconazole-loaded PLGA nanoparticles have been developed to achieve sustained drug release and improve therapeutic efficacy, particularly for topical and ophthalmic applications. nih.govnih.govresearchgate.net
PLGA nanoparticles loaded with ketoconazole are commonly prepared using methods like the emulsion/solvent evaporation method or nanoprecipitation. nih.govnih.gov These methods involve dissolving ketoconazole and PLGA in an organic solvent and then emulsifying or injecting this solution into an aqueous phase containing a stabilizer. nih.govnih.govijpsjournal.com The organic solvent is subsequently removed, leading to the formation of nanoparticles. nih.govijpsjournal.com
Characterization of ketoconazole-loaded PLGA nanoparticles includes evaluating their colloidal properties, such as particle size and polydispersity index (PDI), using techniques like DLS. nih.govresearchgate.net Surface morphology is typically examined using SEM. nih.gov Drug entrapment efficiency is also determined to assess the amount of ketoconazole successfully encapsulated within the nanoparticles. nih.govnih.gov Studies have shown that factors like the drug/polymer ratio can influence the physicochemical properties of the nanoparticles, including particle size and entrapment efficiency. nih.govnih.gov Optimized PLGA nanoparticle formulations have demonstrated sustained release of ketoconazole and enhanced retention at the site of application. nih.govnih.gov
Oral Fast Disintegrating Tablet Formulations
Oral fast disintegrating tablets (FDTs) are solid dosage forms designed to disintegrate rapidly in the mouth without the need for water, offering convenience and potentially faster absorption. pharmahealthsciences.netwjpr.netwisdomlib.orgjddtonline.info This formulation approach has been explored for ketoconazole to improve patient compliance and potentially enhance bioavailability, particularly for conditions like oral thrush. pharmahealthsciences.netwjpr.netwisdomlib.org
The preparation of ketoconazole FDTs often involves techniques like direct compression, incorporating superdisintegrants to facilitate rapid breakdown upon contact with saliva. wjpr.netwisdomlib.orgwisdomlib.org Commonly used excipients in these formulations include superdisintegrants such as sodium starch glycolate (B3277807) and microcrystalline cellulose (B213188), along with fillers, binders, lubricants, and sweeteners. pharmahealthsciences.netwisdomlib.org
Optimization with Superdisintegrants
The dissolution rate of poorly water-soluble drugs like Ketoconazole can be significantly improved by incorporating superdisintegrants into solid dosage forms, such as tablets. These excipients facilitate the rapid breakdown of tablets upon contact with moisture, leading to faster drug release. wisdomlib.org Research has shown that the concentration and type of superdisintegrant have a notable impact on the dissolution rate of Ketoconazole. ijnrd.org
Studies investigating Ketoconazole solid dispersions have demonstrated that superdisintegrants like croscarmellose sodium (CCS) and poloxamer-188 can enhance drug dissolution. ijnrd.org For instance, a solid dispersion formulation utilizing Ketoconazole and CCS in a 1:2 ratio prepared by the solvent evaporation technique showed the highest dissolution rate compared to other formulations. ijnrd.org Increased concentrations of superdisintegrants, such as sodium starch glycolate (SSG), have been linked to improved in-vitro drug release in formulations like sublingual tablets of Ketoconazole. ymerdigital.com
The mechanism of action of superdisintegrants typically involves swelling and hydration, which disrupts the tablet matrix. wisdomlib.org The selection and performance of these excipients are crucial for achieving desired disintegration times and drug release profiles. wisdomlib.org The use of superdisintegrants in conjunction with techniques like direct compression and association with polyols has been explored to enhance the dissolution of Ketoconazole tablets. nih.gov Formulations incorporating croscarmellose and maltose (B56501) have shown promising results in terms of dissolution enhancement and stability. nih.gov Co-processed superdisintegrants, such as crosspovidone and croscarmellose sodium, have also been investigated in orodispersible liquisolid compacts of Ketoconazole to improve dissolution and accelerate the onset of action. jetir.org
Gastroretentive Drug Delivery Systems
Ketoconazole's pH-dependent solubility, being higher in acidic environments (below pH 3), and its variable absorption due to fast gastric emptying make it a suitable candidate for gastroretentive drug delivery systems (GRDDS). researchgate.nethumanjournals.com GRDDS aim to prolong the residence time of the dosage form in the stomach, thereby enhancing the solubility and absorption of drugs that are better absorbed in the acidic gastric environment or have a narrow absorption window in the upper part of the small intestine. researchgate.nethumanjournals.com Various approaches are employed to achieve gastric retention, including mucoadhesion, floatation, swelling, high density, and sedimentation. humanjournals.com
Research has focused on developing gastro-retentive Ketoconazole formulations to improve its bioavailability. researchgate.netneuroquantology.com Floating drug delivery systems, for example, are designed to remain buoyant in the gastric contents. Studies have developed Ketoconazole-based floating tablets and microspheres using polymers like ethyl cellulose (EC) and hydroxypropyl methylcellulose (B11928114) (HPMC). neuroquantology.comneuroquantology.com These systems have demonstrated prolonged buoyancy and sustained drug release over several hours in vitro. neuroquantology.comneuroquantology.com
Another approach involves the preparation of floating alginate beads of Ketoconazole using methods like ionotropic gelation to increase gastric residence time in acidic pH. humanjournals.com This strategy aims to leverage the drug's enhanced solubility in the stomach. humanjournals.com
Mucoadhesive Tablet Design and Evaluation
Mucoadhesive drug delivery systems are a type of GRDDS that adhere to the mucosal lining of the stomach, prolonging the residence time and potentially improving drug absorption. researchgate.netrdd.edu.iq The design and evaluation of mucoadhesive tablets for Ketoconazole have been explored to enhance its solubility and bioavailability by extending its duration in the gastric acidic medium. researchgate.netrdd.edu.iq
Studies have investigated the use of mucoadhesive polymers like xanthan gum and hydroxypropyl methylcellulose (HPMC) in the formulation of Ketoconazole mucoadhesive tablets. researchgate.netrjptonline.org These tablets are typically evaluated for various parameters, including weight variation, hardness, thickness, friability, disintegration time, swelling index, mucoadhesive strength, and in vitro drug release. researchgate.netrjptonline.org
Research findings indicate that polymer viscosity and concentration significantly influence mucoadhesive strength and drug release from these formulations. researchgate.net For example, a formulation utilizing xanthan gum as a mucoadhesive polymer in a 1:1 drug-to-polymer ratio was identified as an optimal formula, demonstrating acceptable physico-mechanical properties and releasing a significant percentage of the drug over several hours. researchgate.net Mucoadhesive strength has been shown to increase with increasing polymer concentration. rdd.edu.iq
Beyond gastric delivery, mucoadhesive formulations of Ketoconazole have also been developed for other routes, such as vaginal administration, to provide localized treatment and prolonged residence time at the application site. researchgate.netnih.gov These vaginal mucoadhesive tablets, often prepared by direct compression, utilize bioadhesive polymers like HPMC, Carbopol, and Chitosan. researchgate.net Evaluation of these formulations includes assessing swelling, in-vitro release, and ex-vivo mucoadhesion time. researchgate.net
Topical Ointment and Specialized Formulations Research
Topical administration of Ketoconazole is a common approach for treating localized fungal infections and seborrheic dermatitis. bepls.comumaryland.edu Research in this area focuses on developing various topical formulations, including ointments, creams, gels, shampoos, and specialized delivery systems, to enhance drug delivery to the target site, improve efficacy, and potentially reduce systemic exposure. bepls.comumaryland.eduijbpas.com
Studies on Ketoconazole ointments aim to create formulations with optimal consistency and favorable properties for diffusion and antifungal activity. ijcrt.org The preparation often involves incorporating Ketoconazole into an ointment base using methods like the fusion method. ijcrt.org Evaluation parameters for ointments include physical attributes such as appearance, homogeneity, pH, and spreadability, as well as assessment of antifungal activity. ijcrt.org
Specialized topical formulations of Ketoconazole are being developed to overcome challenges like poor water solubility and limited skin penetration. These include nanoemulgels, niosomal gels, microemulsions, and nanocrystal formulations. bepls.comnih.govresearchgate.neteurekaselect.comeaapublishing.org
Nanoemulgels combine the advantages of nanoemulsions and gels, offering enhanced skin permeation and sustained drug delivery. bepls.com These formulations are prepared using various excipients and evaluated for physical properties, particle size, zeta potential, and in vitro drug release. bepls.com
Niosomal gels, utilizing non-ionic surfactants, have been explored to improve the topical delivery of Ketoconazole. nih.gov These formulations are evaluated for vesicle size, entrapment efficiency, and in vitro drug release, and are incorporated into a gel base for topical application. nih.gov
Microemulsions are thermodynamically stable systems that can enhance the solubility and permeation of lipophilic drugs like Ketoconazole into the skin. researchgate.net Research involves optimizing the composition of microemulsions using approaches like quality by design (QbD) and evaluating their particle size, polydispersity index, in vitro permeation, and antifungal activity. researchgate.net
Nanocrystal formulations of Ketoconazole are being developed to improve topical bioavailability by increasing the drug's saturation solubility and enhancing its diffusion through the skin. eaapublishing.org These formulations, typically prepared using media milling techniques, are evaluated for particle size, polydispersity index, in vitro drug release, and antifungal activity. eaapublishing.org
Excipient Selection and Particle Size Considerations
The selection of appropriate excipients is critical in the development of Ketoconazole topical formulations, influencing the drug's solubility, stability, release, and skin penetration. Various excipients are utilized, including gelling agents, surfactants, co-surfactants, oils, and humectants. bepls.comijbpas.com
For topical gels and emulgels, gelling agents such as Carbopol 934 and Carbopol 940 are commonly used to provide the desired consistency and rheological properties. bepls.comijbpas.com Surfactants and co-surfactants are essential components in nanoemulsions and microemulsions to form stable systems and enhance drug solubility and permeation. bepls.comresearchgate.net Oils like oleic acid and isopropyl myristate are used in these formulations as oil phases. bepls.comresearchgate.net Propylene glycol and glycerin are often included as solvents and humectants, potentially enhancing drug solubility and skin penetration. bepls.comijcrt.org
Particle size is a crucial parameter, particularly in specialized topical formulations like nanoemulsions, microemulsions, and nanocrystals, as it directly impacts drug release and skin penetration. bepls.comresearchgate.neteaapublishing.org Techniques like dynamic light scattering are employed to measure the particle size and distribution of nanoparticles in these formulations. bepls.com Optimized nanoemulsions of Ketoconazole have shown particle sizes in the nanometer range. bepls.com Similarly, Ketoconazole nanocrystals are prepared with average diameters typically below 1 μm to improve dermal penetration. eaapublishing.org Controlling particle size is essential for achieving enhanced drug delivery and therapeutic efficacy in topical applications.
Environmental Impact and Ecotoxicological Research
Environmental Occurrence and Fate of Ketoconazole
Pharmaceutical active compounds (PhACs), including ketoconazole, enter the aquatic environment primarily through excretion and the discharge of effluents from sewage treatment plants (STPs). sci-hub.senih.gov Ketoconazole has been consistently detected in various environmental matrices, such as surface water, groundwater, wastewater, biosludge, and soil. researchgate.netfrontiersin.orgnih.gov Concentrations in wastewater can range from ng/L to mg/L. researchgate.netnih.gov
Studies have shown that STPs are significant sources of PhACs in receiving waters. nih.gov While some pharmaceuticals are well-separated from incoming water during wastewater treatment, they may accumulate in sludge. janusinfo.se Ketoconazole, along with other azoles with higher lipophilicity (Log P > 4), has been reported to accumulate in aquatic organisms, sludge, and sediments. researchgate.net For instance, ketoconazole accumulation (up to 76.9 ng/g dry weight) has been detected in the bed sediment of the Pearl River Delta, China. researchgate.net
In aquatic systems, ketoconazole can be associated with both the truly dissolved phase and particulate matter, including colloids and suspended particulate matter (SPM), suggesting that these particulates can act as important carriers. sci-hub.senih.gov The colloidal phase has been shown to contribute a significant percentage of ketoconazole in the aquatic environment, ranging from 5.8% to 45.6%. sci-hub.senih.gov
The persistence of KTZ in aquatic environments is not yet fully known, but azole compounds are generally characterized by long half-lives. researchgate.net Ketoconazole is considered potentially persistent and has a high potential for bioaccumulation, with a reported log D of 3.78 and a log Pow of 4.34. janusinfo.sefishersci.ie
Ecotoxicological Effects on Non-Target Organisms
Ketoconazole exhibits toxic action on non-target aquatic organisms. researchgate.netnih.gov Studies with environmentally relevant concentrations have demonstrated its toxicity to aquatic organisms exposed over prolonged periods. researchgate.net Ketoconazole is classified as very toxic to aquatic life with long-lasting effects. fishersci.iefishersci.filgcstandards.com
Aquatic Organisms (e.g., Selenastrum capricornutum, Daphnia similis, Chironomus sancticaroli)
Ketoconazole has shown toxicity to various aquatic organisms. In acute toxicity tests with larvae of the insect Chironomus sancticaroli, the lethal concentration (LC50) was determined to be 9.9 μg/L. researchgate.netnih.gov Chronic toxicity studies with C. sancticaroli at concentrations of 0.6 and 2.4 μg/L indicated an increase in the rate of mentum deformity by approximately three times. nih.gov
For the green alga Selenastrum capricornutum (also referred to as Raphidocelis subcapitata), ketoconazole has been shown to be highly toxic, with a No Observed Effect Concentration (NOEC) of 0.5 μg/L based on chronic studies. janusinfo.se Its toxicity to R. subcapitata has been reported with EC50 values ranging from 0.08 to 0.16 mg/L, affecting root and frond growth inhibition and lower biomass. nih.gov
In Daphnia similis, prolonged exposure (336 hours) to ketoconazole concentrations ranging from 0 to 10 μg/L caused changes in the expression of antioxidant enzymes and simultaneously affected the reproductive system. researchgate.netnih.gov Another study reported an increased reproduction rate in Daphnia similis exposed to 0-10 μg/L of KTZ for 10 days. researchgate.net The 48-hour EC50 for Daphnia magna has been estimated at 1.51 mg/L. mdpi.com
Data on the toxicity of ketoconazole to selected aquatic organisms are summarized in the table below:
| Organism | Endpoint | Concentration (µg/L) | Effect | Source |
| Chironomus sancticaroli | Acute Toxicity | 9.9 | LC50 (Lethal Concentration 50%) | researchgate.netnih.gov |
| Chironomus sancticaroli | Chronic Toxicity | 0.6, 2.4 | Increased mentum deformity rate | nih.gov |
| Selenastrum capricornutum | Chronic Toxicity | 0.5 | NOEC (No Observed Effect Concentration) | janusinfo.se |
| Raphidocelis subcapitata | Toxicity | 80 - 160 | EC50 (Growth Inhibition, lower biomass) | nih.gov |
| Daphnia similis | Chronic Exposure | 0-10 | Changes in antioxidant enzymes, affected reproductive system | researchgate.netnih.gov |
| Daphnia similis | Chronic Exposure | 0-10 | Increased reproduction rate | researchgate.net |
| Daphnia magna | Acute Toxicity | 1510 | 48-hour EC50 (Immobilization) | mdpi.com |
Impact on Biomarkers of Oxidative Stress (e.g., SOD, CAT, GST, APX)
Exposure to ketoconazole can induce oxidative stress in aquatic organisms, leading to changes in the activity of antioxidant enzymes. researchgate.netnih.gov These enzymes, such as Superoxide Dismutase (SOD), Catalase (CAT), Glutathione S-transferase (GST), and Ascorbate Peroxidase (APX), are part of the organism's defense mechanism against reactive oxygen species (ROS). mdpi.comnih.govfrontiersin.org
In Daphnia similis exposed to ketoconazole (0-10 μg/L) for 336 hours, a decrease in GST and APX activity was observed (79.2% and 24.4%, respectively), while CAT activity showed an increase (27%). researchgate.netnih.gov These findings suggest that KTZ acts as an oxidative stress-inducing agent in daphnids. researchgate.netnih.gov
Studies on Chironomus sancticaroli larvae exposed to KTZ (0.6 and 2.4 μg/L) showed an increase in the activity of several oxidative stress biomarkers, including SOD (115%), CAT (63%), and GST (111%), as well as malonaldehyde (MDA) (59%). nih.gov This indicates that even at low concentrations, commercial formulations of KTZ can cause toxic effects related to redox responses in C. sancticaroli larvae. nih.gov
Changes in the activity of these enzymes are considered significant biomarkers for assessing the biochemical and physiological responses of organisms to pharmaceutical contaminants. nih.gov
Endocrine Disrupting Potential in Aquatic Life
Ketoconazole is considered a potential endocrine disruptor. janusinfo.sefishersci.ie Azole fungicides, including ketoconazole, are known to inhibit cytochrome P450 enzymes, which are involved in steroid biosynthesis. mims.comresearchgate.net This mechanism underlies their antifungal activity but can also lead to the perturbation of hormone signaling pathways in non-target organisms like fish. researchgate.net
Studies have provided evidence suggesting that azole fungicides, including ketoconazole, at environmentally relevant concentrations and above, can act as endocrine disruptors in fish. researchgate.net In male Japanese Medaka (Oryzias latipes), exposure to ketoconazole at concentrations greater than 10 ppm (10,000 µg/L) for 3-5 days resulted in a dose-dependent increase in vitellogenin (Vtg) induction. koreascience.kr While these concentrations are considered high and potentially environmentally unrealistic, the study highlights the potential for endocrine disruption by ketoconazole in aquatic ecosystems. koreascience.kr
Prolonged exposure to KTZ has also been shown to affect the reproductive system in Daphnia similis. researchgate.netnih.gov
Biodegradability and Environmental Persistence Studies
Ketoconazole is not readily biodegradable. janusinfo.se Studies assessing the biodegradability of pharmaceuticals, including ketoconazole, using methods like the modified Sturm test (based on OECD 301 guidelines), have classified it as non-biodegradable. nih.govtheseus.fi In one study, ketoconazole showed only 1.0% degradation over a seven-day period. nih.gov
This low biodegradability contributes to its persistence in the environment. nih.govtheseus.fi Despite wastewater treatment processes, ketoconazole can persist and be detected in effluents and accumulate in sewage sludge. researchgate.netnih.govjanusinfo.se The environmental persistence of ketoconazole, coupled with its potential for bioaccumulation and toxicity to aquatic organisms, underscores the importance of monitoring its presence and understanding its long-term environmental fate. researchgate.netjanusinfo.setheseus.fi
Q & A
Q. What analytical methods are commonly used to quantify ketoconazole in pharmaceutical formulations, and how do their accuracies compare?
Spectrophotometric methods (UV-Vis) and high-performance liquid chromatography (HPLC) are standard for quantifying ketoconazole. Spectrophotometric techniques, such as derivatization with specific reagents (e.g., bromocresol green), offer cost-effective and rapid analysis, while HPLC provides higher specificity and sensitivity. A study comparing these methods found no significant difference in accuracy when validated against reference standards (e.g., t-test analysis, p > 0.05) . Researchers should prioritize HPLC for complex matrices or low-concentration samples.
Q. How is ketoconazole’s antifungal efficacy assessed in preclinical models, and what are key experimental design considerations?
Preclinical models (e.g., murine candidiasis or cryptococcosis) evaluate efficacy through survival rates, fungal burden reduction, and histopathological analysis. Doses typically range from 10–160 mg/kg/day, with treatment duration aligned with infection progression. Studies highlight the importance of monitoring liver enzymes due to dose-dependent hepatotoxicity in rodents. Combination therapy with amphotericin B shows synergistic effects in reducing mortality compared to monotherapy .
Q. What pharmacokinetic interactions are critical when co-administering ketoconazole with CYP3A4 substrates?
Ketoconazole inhibits CYP3A4, increasing systemic exposure to substrates like cyclosporine or mifepristone. In clinical studies, co-administration reduced cyclosporine dosage requirements by 62–80% post-cardiac transplant, necessitating therapeutic drug monitoring (TDM) to avoid toxicity . For drugs with narrow therapeutic indices (e.g., mifepristone), ketoconazole’s inhibition elevates AUC by 2–3 fold, requiring dose adjustments .
Advanced Research Questions
Q. How can in silico tools predict ketoconazole’s absorption variability under altered gastric pH conditions?
Computational models (e.g., Chemicalize) analyze ketoconazole’s ionization profile (pKa = 6.5) and solubility across pH ranges. Studies using these tools correlate reduced absorption at pH > 4 with proton pump inhibitors (PPIs), informing clinical protocols to avoid antisecretory agents during therapy. Validation via clinical trials confirmed a 30–50% reduction in bioavailability when co-administered with omeprazole .
Q. What molecular mechanisms underlie ketoconazole’s off-target effects on glucocorticoid receptor (GR) signaling?
Ketoconazole antagonizes GR transcriptional activity, disrupting downstream pathways like PXR/CAR-regulated drug metabolism genes (CYP3A4, CYP2B6). In vitro assays (e.g., luciferase reporter systems) show IC50 values of 10–20 µM for GR inhibition, independent of CYP3A4 inhibition. This dual mechanism explains its utility in Cushing’s disease and unintended drug interactions .
Q. How can adrenal androgen levels predict therapeutic response in prostate cancer patients treated with ketoconazole?
Baseline androstenedione levels correlate with PSA response and survival. Patients in the upper tertile (≥0.88 ng/mL) had a 28% response rate vs. 15% in the lower tertile (HR = 0.53, p = 0.018). Liquid chromatography-mass spectrometry (LC-MS) quantifies adrenal androgens to stratify patients for ketoconazole therapy, optimizing personalized treatment plans .
Methodological Considerations
Q. What statistical approaches resolve contradictions in ketoconazole’s hepatotoxicity risk across studies?
Meta-analyses using random-effects models account for heterogeneity in study designs (e.g., dosing, duration). A retrospective review of 200 Cushing’s patients found major hepatotoxicity (>5× ULN) in 2.5% of cases, resolving post-discontinuation. Sensitivity analyses prioritize studies with liver enzyme monitoring protocols to mitigate bias .
Q. How are preclinical models optimized for studying ketoconazole’s repurposing in glioblastoma?
Orthotopic glioblastoma models (e.g., U87-MG in mice) assess ketoconazole’s HK2-targeting efficacy via MRI-based tumor volumetry and 18F-FDG PET for metabolic activity. EC50 values range from 5–10 µM in vitro, with survival studies showing a 30% increase in median survival (p < 0.01) at 40 mg/kg/day .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
